molecular formula C11H8ClNO2 B1397085 Methyl 4-chloroquinoline-6-carboxylate CAS No. 648449-01-8

Methyl 4-chloroquinoline-6-carboxylate

Cat. No.: B1397085
CAS No.: 648449-01-8
M. Wt: 221.64 g/mol
InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAFXSKTJPIZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729266
Record name Methyl 4-chloroquinoline-6-carboxylate
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648449-01-8
Record name Methyl 4-chloroquinoline-6-carboxylate
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Record name methyl 4-chloroquinoline-6-carboxylate
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Foundational & Exploratory

Methyl 4-chloroquinoline-6-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, supported by field-proven insights and detailed protocols.

Core Compound Overview

This compound (CAS Number: 648449-01-8 ) is a substituted quinoline derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and quinine.[2][3] The specific functionalization of this compound—a reactive chlorine atom at the 4-position and a methyl ester at the 6-position—offers synthetic handles for extensive molecular elaboration, making it highly valuable for creating compound libraries for screening and development.[4] Its applications are primarily centered on the development of novel antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1]

Key Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 648449-01-8[1][5][6][7]
Molecular Formula C₁₁H₈ClNO₂[1][5]
Molecular Weight 221.64 g/mol [1][5]
IUPAC Name This compound[6]
Appearance Solid[5]
Purity Typically ≥97%[5][6]
InChI Key LGAFXSKTJPIZMQ-UHFFFAOYSA-N[1][5][6]
Storage Conditions Store at 2-8°C, sealed and dry[1][5]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the construction of the quinoline ring system followed by functional group manipulation. Classical methods for forming the quinoline core include the Gould-Jacobs and Friedländer reactions.[1][8] However, a more direct and common laboratory-scale approach involves the chlorination of the corresponding 4-hydroxy or 4-oxoquinoline precursor. This transformation is a cornerstone of quinoline chemistry, as the 4-oxo tautomer is often more readily accessible.

The conversion of a 4-oxoquinoline to a 4-chloroquinoline is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[9] The mechanism involves the activation of the keto group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Below is a representative workflow for this synthetic transformation.

G cluster_synthesis Synthetic Workflow: 4-Oxo to 4-Chloroquinoline start Methyl 4-oxo-1,4-dihydroquinoline- 6-carboxylate (Precursor) reagents Add Chlorinating Agent (e.g., POCl₃ or SOCl₂) Optional: Catalytic DMF start->reagents reaction Heat under Reflux (e.g., 90-110°C) Monitor by TLC/LC-MS reagents->reaction workup Quench Reaction (e.g., Pour onto ice) Neutralize with Base reaction->workup extraction Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) workup->extraction purification Purify by Column Chromatography or Recrystallization extraction->purification product Methyl 4-chloroquinoline- 6-carboxylate (Final Product) purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the chlorination of Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate. Causality: The choice of phosphorus oxychloride (POCl₃) is based on its high efficacy in converting hindered keto groups to chlorides. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent and product.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the starting material has low solubility, a co-solvent like toluene can be used.[9]

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralization: Basify the acidic aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step precipitates the product.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug development stems from the reactivity of the chlorine atom at the C4 position. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[10] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

The general mechanism for the SNAr reaction is a two-step addition-elimination process.

G cluster_snar SNAr Mechanism at the C4 Position reactant Methyl 4-chloroquinoline- 6-carboxylate step1 Step 1: Nucleophilic Attack Forms Meisenheimer Complex (Rate-Determining Step) reactant->step1 nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) nucleophile->step1 intermediate Tetrahedral Intermediate (Meisenheimer Complex) step1->intermediate step2 Step 2: Elimination Loss of Leaving Group (Cl⁻) intermediate->step2 product 4-Substituted Quinoline Product step2->product

Caption: The addition-elimination mechanism of S(N)Ar reactions.

This reactivity is the foundation for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reacting the title compound with various anilines or alkylamines is a common strategy to develop kinase inhibitors or antimalarial agents.[10][11]

Applications in Research and Drug Discovery

This compound is not an end-product but a critical starting material. Its derivatives have shown significant promise in several therapeutic areas.

  • Antimalarial Agents: The 4-aminoquinoline core is famous for its antimalarial properties. This compound is an ideal precursor for synthesizing analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in Plasmodium falciparum.[1][4]

  • Anticancer Therapeutics: Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, feature a functionalized quinoline core. The title compound provides a scaffold to synthesize novel compounds that can be screened for activity against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.[1]

  • Antimicrobial and Anti-inflammatory Research: The broad biological activity of quinolines extends to antibacterial and anti-inflammatory effects.[1][2] Researchers use this intermediate to create new chemical entities for screening in these domains.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for reproducible downstream synthesis and biological testing. A combination of chromatographic and spectroscopic techniques is employed for robust quality control.[12][13]

Recommended Analytical Workflow

G cluster_qc Analytical QC Workflow sample Synthesized Batch of This compound hplc Purity Assessment (HPLC-UV) sample->hplc ms Identity Confirmation (LC-MS) sample->ms nmr Structural Elucidation (¹H and ¹³C NMR) sample->nmr result Release Batch for Use (Purity ≥97%, Correct Mass & Structure) hplc->result ms->result nmr->result

Caption: A standard workflow for the quality control analysis of the title compound.

Detailed Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of this compound. Causality: A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar aromatic compounds. Acetonitrile and water with a formic acid modifier are used to ensure good peak shape and ionization for potential mass spectrometry coupling.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 5-10 µL.[13]

    • Detection Wavelength: 225 nm (or a wavelength determined by UV-Vis scan).[13]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Information
PictogramGHS CodeHazard StatementSource(s)
GHS07H302Harmful if swallowed[6][14]
GHS07H315Causes skin irritation[5][14]
GHS07H319Causes serious eye irritation[5][14]
GHS07H332Harmful if inhaled[6]
GHS07H335May cause respiratory irritation[5][14]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1][5]

  • The recommended storage temperature is between 2-8°C to ensure long-term stability.[1][5]

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined reactivity, particularly at the C4 position, provides a reliable platform for generating diverse molecular structures. A thorough understanding of its synthesis, handling, and analytical characterization is fundamental for any research program leveraging this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to unlock its full potential in developing the next generation of therapeutics.

References

physical and chemical properties of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive chlorine at the 4-position and the ester functionality at the 6-position, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It further delves into its synthesis, reactivity, and significant applications in drug discovery, with a focus on the development of antimalarial and anticancer agents. Detailed experimental protocols and safety information are also provided to equip researchers with the necessary knowledge for its effective and safe utilization in a laboratory setting.

Chemical Identity and Structure

This compound is a solid organic compound featuring a quinoline core. The quinoline ring is substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position.[1]

  • IUPAC Name: this compound

  • Synonym(s): methyl 4-chloro-6-quinolinecarboxylate[2]

  • CAS Number: 648449-01-8[1]

  • Molecular Formula: C₁₁H₈ClNO₂[1]

  • Molecular Weight: 221.64 g/mol [1][2]

  • InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key is presented in the table below.

PropertyValueSource
Physical Form Solid[2]
Molecular Weight 221.64 g/mol [1][2]
Purity 97%[2]
Storage Temperature 2-8°C, sealed in dry conditions[1][2]

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons on the quinoline ring and the methyl protons of the ester group.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.[3]

  • IR (Infrared Spectroscopy): The IR spectrum is useful for identifying functional groups. Key absorptions would be expected for the C=O stretch of the ester, C-Cl stretch, and various aromatic C-H and C=C/C=N stretches.[3]

  • MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the chloro-substituted quinoline ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic attack.[4][5][6] This is a key reaction for introducing a wide variety of functional groups at this position, making it a valuable synthetic intermediate.[1] The reaction can be catalyzed by acids or bases.[4] For example, it can be substituted by nucleophiles like amines or thiols.[1]

  • Coupling Reactions: This compound can act as a coupling partner in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

  • Ester Group Modifications: The methyl ester at the 6-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[1]

Reactivity_of_Methyl_4-chloroquinoline-6-carboxylate This compound This compound Nucleophilic Aromatic Substitution (SₙAr) Nucleophilic Aromatic Substitution (SₙAr) This compound->Nucleophilic Aromatic Substitution (SₙAr) at C4-Cl Coupling Reactions Coupling Reactions This compound->Coupling Reactions at C4-Cl Ester Modifications Ester Modifications This compound->Ester Modifications at C6-COOCH₃ Substitution with Amines Substitution with Amines Nucleophilic Aromatic Substitution (SₙAr)->Substitution with Amines Substitution with Thiols Substitution with Thiols Nucleophilic Aromatic Substitution (SₙAr)->Substitution with Thiols C-C Bond Formation C-C Bond Formation Coupling Reactions->C-C Bond Formation C-N Bond Formation C-N Bond Formation Coupling Reactions->C-N Bond Formation Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid Ester Modifications->Hydrolysis to Carboxylic Acid Reduction to Alcohol Reduction to Alcohol Ester Modifications->Reduction to Alcohol

Caption: Key reaction pathways for this compound.

Synthesis

The synthesis of this compound typically involves the chlorination of a precursor molecule, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. A general synthetic protocol is outlined below.

Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This protocol describes a common method for the synthesis of a related compound, which can be adapted for the target molecule.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[7]

  • Thionyl chloride (SOCl₂) or Trichlorophosphate (POCl₃)[7]

  • N,N-dimethylformamide (DMF) (catalytic amount)[7]

  • Toluene[7]

  • Dichloromethane (DCM)[7]

  • Anhydrous sodium sulfate[7]

  • Ice water[7]

  • Ethyl acetate[7]

Procedure:

  • To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride (or trichlorophosphate in toluene).[7]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[7]

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically refluxed for a specified period (e.g., 1 hour).[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • Upon completion, the reaction mixture is worked up. This may involve concentrating the mixture to dryness.[7]

  • The residue is then carefully added to ice water.[7]

  • The aqueous phase is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[7]

  • The combined organic phases are washed, dried over an anhydrous drying agent like sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[7]

  • The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity. Always consult original literature for detailed experimental conditions.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to the broad biological activities exhibited by quinoline derivatives.[1]

  • Antimalarial Agents: Quinoline-based compounds have a long history as antimalarial drugs. The 4-chloroquinoline scaffold is a key component of chloroquine and related analogs. This intermediate allows for the synthesis of novel quinoline derivatives with potential activity against malaria parasites, including resistant strains.[1][8]

  • Anticancer Agents: The quinoline core is present in numerous anticancer agents.[1][8] Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1] The ability to easily modify the 4-position allows for the exploration of structure-activity relationships to develop more potent and selective anticancer compounds.

  • Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have also shown promise as antibacterial, antifungal, and anti-inflammatory agents.[1] This compound serves as a starting point for the synthesis of libraries of compounds to be screened for these activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed[1][9]

    • H315: Causes skin irritation[1][9]

    • H319: Causes serious eye irritation[2]

    • H332: Harmful if inhaled[2]

    • H335: May cause respiratory irritation[2][9]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P310: Immediately call a POISON CENTER or doctor/physician.[2]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[1][2]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe use in the development of novel therapeutic agents and other advanced materials.

References

A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic basis for its utility as a building block and present field-proven protocols for its synthesis and derivatization, underscoring its significance for researchers and professionals in drug discovery and development.

The Quinoline Scaffold: A Foundation of Pharmacological Activity

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry. This scaffold is present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological profiles. This compound is an exemplary synthetic intermediate, featuring two distinct and orthogonally reactive sites: a chlorine atom at the C4 position activated for nucleophilic substitution and a methyl ester at the C6 position amenable to various transformations. This dual functionality is a key reason for its value in constructing libraries of potential drug candidates.

Physicochemical & Structural Properties

The identity and purity of a synthetic building block are paramount for reproducible downstream applications. The key properties of this compound are summarized below.

Molecular Structure

The compound consists of a quinoline nucleus with a chlorine substituent at position 4 and a methyl carboxylate group at position 6.[1] The electron-withdrawing nature of the ring nitrogen and the C4-chloro group significantly influences the molecule's reactivity.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table consolidates the essential physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 648449-01-8[1][2]
Molecular Formula C₁₁H₈ClNO₂[1][3]
Molecular Weight 221.64 g/mol [1][3]
Physical Form Solid
InChI Key LGAFXSKTJPIZMQ-UHFFFAOYSA-N[1]
Storage Conditions 2–8°C, sealed in a dry environment[1]

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of 4-chloroquinolines proceeds from their corresponding 4-hydroxy (or 4-oxo) precursors. This transformation relies on a robust chlorination reaction, where the hydroxyl group is converted into an excellent leaving group and subsequently displaced by a chloride ion.

Synthetic Workflow Diagram

The diagram below illustrates a typical synthetic pathway. The choice of chlorinating agent is critical; while phosphoryl chloride (POCl₃) is common, thionyl chloride (SOCl₂) can also be effective, often with a catalytic amount of a high-boiling tertiary amine or N,N-dimethylformamide (DMF).[4]

G start Methyl 4-hydroxyquinoline-6-carboxylate (Precursor) reagent Chlorinating Agent (e.g., SOCl₂, POCl₃) + Catalytic DMF start->reagent Reaction (Reflux) product This compound (Final Product) reagent->product workup Aqueous Workup & Purification product->workup Isolation

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination of Methyl 4-hydroxyquinoline-6-carboxylate

This protocol is a representative procedure adapted from established methods for similar quinoline systems.[4] It is designed to be self-validating through in-process monitoring.

Materials:

  • Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq)

  • Thionyl chloride (SOCl₂) (10 vol)

  • N,N-dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Toluene (optional, as solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxyquinoline-6-carboxylate.

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride followed by a catalytic amount of DMF. Causality Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Trustworthiness: This step ensures the reaction is complete, preventing carryover of the precursor into the final product.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: This is an exothermic reaction that releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • Extraction: Extract the aqueous phase multiple times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or column chromatography to afford pure this compound.

Reactivity and Derivatization Potential

The primary utility of this compound lies in the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SₙAr). This reaction allows for the introduction of a wide variety of functional groups, making it a versatile scaffold for building compound libraries.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the cornerstone of this compound's application. The ring nitrogen atom acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion. This allows for efficient reactions with a broad range of nucleophiles.

cluster_products Derivative Library center This compound amine 4-Amino Derivatives (Antimalarials, Kinase Inhibitors) center->amine + R₂NH (Amines) ether 4-Alkoxy/Aryloxy Derivatives center->ether + ROH / ArOH (Alcohols/Phenols) thioether 4-Thioether Derivatives center->thioether + RSH (Thiols)

Caption: SₙAr derivatization pathways from the title compound.

Applications in Drug Discovery

This intermediate is instrumental in the synthesis of compounds targeting significant diseases.[1]

  • Anticancer Agents: Many kinase inhibitors feature a 4-aminoquinoline core. The reaction of this compound with various anilines is a key step in synthesizing analogs of drugs like bosutinib or lapatinib, which target specific cell signaling pathways in tumors.

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. This intermediate allows for the creation of novel analogs to combat drug-resistant strains of Plasmodium falciparum.[1]

  • Antimicrobial and Anti-inflammatory Research: The versatility of the quinoline core allows it to be adapted for research into new antibacterial and anti-inflammatory agents.[1]

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized material.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the proton and carbon environments, confirming the successful chlorination and the integrity of the quinoline ring and ester group. Reference spectra are available for comparison.[5]

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₈ClNO₂.[1]

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O stretch of the ester, C-Cl bond, and aromatic C=C and C=N bonds.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6]

  • Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for medicinal chemists. Its well-defined structure, predictable reactivity at two distinct sites, and role as a precursor to pharmacologically relevant scaffolds make it an invaluable asset in the quest for novel therapeutics. This guide has outlined its core properties and provided the practical, mechanistically-grounded knowledge required for its effective synthesis and application in a research and development setting.

References

The Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Methyl 4-chloroquinoline-6-carboxylate, a key derivative, serves as a pivotal intermediate in the synthesis of these complex pharmaceutical compounds. Its chemical architecture, featuring a chlorine substituent at the 4-position and a methyl ester at the 6-position, offers versatile handles for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and organic synthesis, ensuring structural integrity, purity, and the desired chemical reactivity during the creation of novel therapeutics.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and provides detailed, self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Design: The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex spin systems of the aromatic protons.

Interpreting the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group.

  • Aromatic Region (δ 7.5 - 9.0 ppm): The quinoline core presents a complex pattern of signals in this region. The electron-withdrawing nature of the chlorine atom at C4 and the ester group at C6 significantly influences the chemical shifts of the neighboring protons. Protons on the pyridine ring (H-2 and H-3) and the benzene ring (H-5, H-7, and H-8) will appear as doublets, doublets of doublets, or multiplets, with their specific coupling constants revealing their connectivity. For instance, the proton at C5 is expected to be deshielded due to the anisotropic effect of the ester group.

  • Methyl Protons (δ ~4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Illustrative ¹H NMR Data Summary:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7d~4.5
H-3~7.6d~4.5
H-5~8.8d~2.0
H-7~8.2dd~9.0, 2.0
H-8~8.0d~9.0
-OCH₃~4.0s-

Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts and coupling constants may vary depending on the experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Design: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum, resulting in a single peak for each unique carbon atom. A higher concentration of the sample and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Interpreting the Spectrum: The ¹³C NMR spectrum will provide a precise map of the carbon framework of this compound.

  • Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group is expected to resonate at a significantly downfield chemical shift.

  • Aromatic and Heteroaromatic Carbons (δ 120 - 150 ppm): The nine carbons of the quinoline ring will appear in this region. The chemical shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C4) will be significantly deshielded, while the carbon attached to the ester group (C6) will also show a downfield shift.

  • Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.

Illustrative ¹³C NMR Data Summary:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~165
C2~151
C3~122
C4~149
C4a~125
C5~130
C6~130
C7~135
C8~128
C8a~148
-OCH₃~53

Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts may vary.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL CDCl3 start->dissolve transfer Transfer to NMR tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq Acquire 1H Spectrum lock->h1_acq c13_acq Acquire 13C Spectrum lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H peak_pick Peak Picking baseline->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Identify and list the chemical shifts, multiplicities, and coupling constants for all signals.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Causality in Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which allows for the confident determination of the elemental composition.

Interpreting the Mass Spectrum:

  • Molecular Ion Peak: The molecular formula of this compound is C₁₁H₈ClNO₂. Its monoisotopic mass is 221.0244 g/mol . In a positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 222.0317. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak (containing ³⁷Cl) at approximately one-third the intensity of the M⁺ peak (containing ³⁵Cl).

  • Adduct Ions: It is also common to observe adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 244.0136.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Potential fragmentation pathways could involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Predicted Mass Spectrometry Data:

Adduct/FragmentCalculated m/z
[M+H]⁺222.03163
[M+Na]⁺244.01357
[M-H]⁻220.01707

Source: Predicted data from PubChem.[1]

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) cluster_proc Data Analysis start Prepare a dilute solution (~1 mg/mL) dissolve in methanol or acetonitrile start->dissolve infuse Infuse sample into ESI source dissolve->infuse acquire Acquire spectrum in positive ion mode infuse->acquire identify_M Identify [M+H]+ and adducts acquire->identify_M analyze_iso Analyze isotopic pattern identify_M->analyze_iso propose_frag Propose fragmentation pathways analyze_iso->propose_frag

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Mass Spectrometer Setup:

    • Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ and any adduct ions.

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of a chlorine atom.

    • If fragment ions are present, propose plausible fragmentation pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Design: For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent pellet. KBr is used because it is transparent in the mid-IR region.

Interpreting the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[2]

  • C-O Stretch (Ester): Two absorption bands are expected for the C-O stretching vibrations of the ester group, typically in the range of 1250-1000 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring system.

  • C-H Stretches (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Illustrative IR Data Summary:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Medium
C=O Stretch (Ester)~1730Strong
C=C/C=N Stretches1600-1450Medium-Strong
C-O Stretch (Ester)1250-1000Strong
C-Cl Stretch800-600Medium-Strong

Note: This is an illustrative table based on typical functional group absorption frequencies.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR) cluster_proc Data Analysis start Grind 1-2 mg sample mix Mix with ~100 mg KBr start->mix press Press into a transparent pellet mix->press bg Acquire background spectrum press->bg sample_spec Acquire sample spectrum bg->sample_spec identify_peaks Identify characteristic peaks sample_spec->identify_peaks assign_groups Assign functional groups identify_peaks->assign_groups

Caption: Workflow for FT-IR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press die.

    • Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.

Conclusion: A Unified Spectroscopic Portrait

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating spectroscopic signature for this compound. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule's framework. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides a rapid and reliable confirmation of the key functional groups. For researchers and scientists in the field of drug development, a thorough understanding and proficient application of these analytical techniques are not merely procedural; they are fundamental to ensuring the quality, purity, and structural integrity of pivotal intermediates like this compound, thereby paving the way for the successful synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Biological Activity of Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Among its varied forms, chloroquinoline derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from their historical use as antimalarials to their emerging roles in oncology and immunology.[4][5][6][7] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroquinoline derivatives. We will delve into the core mechanisms of action, explore key structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and synthesize quantitative data to offer a holistic perspective for researchers in the field. This document is structured to serve as a foundational resource, bridging fundamental chemistry with practical applications in drug discovery and development.

Introduction: The Chloroquinoline Core

The archetypal chloroquinoline is a bicyclic aromatic heterocycle, characterized by a benzene ring fused to a pyridine ring, with a chlorine atom substituent. The position of this chlorine atom, most notably at the 7-position as seen in Chloroquine (CQ) and Hydroxychloroquine (HCQ), is a critical determinant of biological activity.[8] These 4-aminoquinoline compounds have been mainstays in the treatment of malaria and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus for decades.[9][10][11] Their enduring relevance is a testament to their potent and diverse pharmacological effects, which stem from a unique ability to modulate fundamental cellular processes.

The versatility of the chloroquinoline scaffold allows for extensive chemical modification, leading to a vast library of derivatives with tailored biological profiles.[4][5] Understanding the relationship between these structural modifications and their functional consequences is paramount for designing next-generation therapeutics.

cluster_Chloroquinoline Core Chloroquinoline Scaffold Quinoline Quinoline (C9H7N) Cl Chlorine (Cl) (Typically at C7) Quinoline->Cl Substitution SideChain Variable Side Chain (e.g., at C4) Quinoline->SideChain Substitution cluster_Vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex CQ-Heme Complex Heme->Complex CQ Chloroquine (CQ) CQ->Complex Complex->Hemozoin INHIBITS Lysis Parasite Lysis Complex->Lysis Toxicity Leads To cluster_Cell Cancer Cell Cytoplasm Stress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome (LC3-II) Stress->Autophagosome Induces Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic) Lysosome->Autolysosome Fusion Lysosome->Autolysosome INHIBITS FUSION Degradation Degradation & Recycling Autolysosome->Degradation Leads to Apoptosis Apoptosis Autolysosome->Apoptosis Blockage Leads To Survival Cell Survival Degradation->Survival CQ Chloroquine CQ->Lysosome Raises pH cluster_APC Antigen Presenting Cell (APC) Antigen Autoantigen Endosome Endosome (Acidic) Antigen->Endosome Uptake MHCII MHC-II Endosome->MHCII Peptide Loading Endosome->MHCII INHIBITS TCell CD4+ T Cell MHCII->TCell Presents to Activation T Cell Activation (Inflammation) TCell->Activation HCQ Hydroxychloroquine HCQ->Endosome Raises pH

References

Methyl 4-chloroquinoline-6-carboxylate: A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold's Enduring Legacy

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been instrumental in combating human diseases for over a century, from the historical antimalarial alkaloid quinine to modern targeted cancer therapies.[2][3] Within this esteemed class of heterocycles, Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8) has emerged as a cornerstone building block.[4] Its strategic placement of a reactive chlorine atom at the 4-position and a versatile ester group at the 6-position makes it an exceptionally valuable intermediate for generating diverse molecular libraries. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights for researchers engaged in the art and science of drug development.

Synthesis of the Core Scaffold

The preparation of this compound is a critical first step, and its efficiency dictates the feasibility of subsequent discovery campaigns. The most direct and common laboratory-scale synthesis involves the esterification of 4-chloroquinoline-6-carboxylic acid.

Synthetic Workflow Overview

The synthesis is conceptually straightforward, beginning with a precursor quinolone which is then chlorinated to activate the 4-position for further chemistry.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis 4-Hydroxyquinoline-6-carboxylic acid 4-Hydroxyquinoline-6-carboxylic acid 4-Chloroquinoline-6-carboxylic acid 4-Chloroquinoline-6-carboxylic acid 4-Hydroxyquinoline-6-carboxylic acid->4-Chloroquinoline-6-carboxylic acid Chlorination (e.g., POCl3) This compound This compound 4-Chloroquinoline-6-carboxylic acid->this compound Esterification (Methanol, Acid Catalyst)

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 4-chloroquinoline-6-carboxylic acid, a common starting material that can be derived from the corresponding 4-hydroxy (or 4-quinolone) precursor via chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 4-chloroquinoline-6-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: Suspend 4-chloroquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask. The volume of methanol should be sufficient to ensure effective stirring (e.g., 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The causality behind heating is to overcome the activation energy of the esterification reaction, driving it towards completion according to Le Châtelier's principle, as methanol is used in excess.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progression.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Observe for CO₂ evolution.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a solid.[4]

The Chemistry of the Activated C4 Position

The true synthetic power of this compound lies in the high reactivity of the C4-chloro group. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 carbon electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles and organometallic reagents.[1]

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is the most fundamental transformation of 4-chloroquinolines.[1] It provides a direct and robust method for introducing nitrogen, oxygen, and sulfur functionalities, which are prevalent in biologically active molecules.

G start This compound + Nucleophile (Nu-H) intermediate Meisenheimer-like Intermediate (Tetrahedral Complex) start->intermediate Nucleophilic Attack at C4 (Rate-Determining Step) product 4-Substituted Product + HCl intermediate->product Elimination of Cl- (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Applications & Causality: This reaction is the cornerstone for synthesizing 4-aminoquinoline derivatives, a class famous for its antimalarial properties.[3][8] The introduction of an amine side chain, as in chloroquine, is crucial for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite.[8][9] The choice of a base (e.g., K₂CO₃, Et₃N) is often necessary to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

General Protocol: SₙAr with an Amine

  • Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as ethanol, DMF, or NMP in a reaction vessel.

  • Base: Add a base (e.g., K₂CO₃, 1.5 eq) if the amine salt is not desired.

  • Reaction: Heat the mixture (conventional heating or microwave irradiation) until TLC indicates consumption of the starting material.[1]

  • Work-up & Purification: Cool the mixture, filter off any inorganic salts, and remove the solvent. The residue is then purified, typically by column chromatography or recrystallization, to yield the 4-aminoquinoline product.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. They allow for the introduction of aryl, vinyl, and alkynyl groups, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies.[10]

The Suzuki-Miyaura reaction couples the 4-chloroquinoline with an organoboron reagent (typically a boronic acid or ester) to form biaryl or vinyl-quinoline structures.[11][12] This reaction is prized for its functional group tolerance and the relatively low toxicity of its boron-containing reagents.

G pd0 Pd(0)L₂ pd2_complex R-Pd(II)-Cl(L₂) pd0->pd2_complex Oxidative Addition (+ R-Cl) pd2_trans R-Pd(II)-R'(L₂) pd2_complex->pd2_trans Transmetalation (+ R'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product 4-Aryl/Vinyl Product pd2_trans->product Forms R-R' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

  • Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[7]

  • Solvent: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol. Water is crucial as it facilitates the transmetalation step.[11]

  • Reaction: Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete by TLC or LC-MS analysis.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position.[13][14] This reaction is exceptionally useful for creating rigid, linear extensions to the quinoline core, often used as linkers or pharmacophores in drug candidates. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)-Cl(L₂) pd0->pd2_complex Oxidative Addition (+ R-Cl) pd2_trans R-Pd(II)-C≡CR'(L₂) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 4-Alkynyl Product pd2_trans->product Forms R-C≡CR' Product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_complex Transfers Acetylide alkyne H-C≡CR' alkyne->cu_acetylide + Cu(I)X, Base

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

General Protocol: Sonogashira Coupling

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.[15]

  • Reagents: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent. Then, add the terminal alkyne (1.1-1.5 eq).[15]

  • Reaction: Stir the mixture at room temperature or with gentle heating until completion.

  • Work-up & Purification: Quench the reaction, filter off any solids, and concentrate the filtrate. The residue is then subjected to standard extractive work-up and purified by column chromatography.

Applications in Medicinal Chemistry

The diverse chemical transformations possible with this compound directly translate into its widespread use in synthesizing compounds for various therapeutic areas.[4]

Therapeutic Area Rationale for Use Key Structural Motif References
Antimalarial The 4-aminoquinoline scaffold is essential for activity against Plasmodium falciparum. The basic side chain facilitates drug accumulation in the parasite's acidic food vacuole.4-Aminoquinoline[3][4][9]
Anticancer Quinoline derivatives are potent inhibitors of various protein kinases (e.g., EGFR, VEGFR). The C4 position allows for the introduction of diverse aryl groups that can interact with the kinase hinge region.4-Anilinoquinoline, 4-Aryloxyquinoline[4][6][16]
Antimicrobial The quinoline core can intercalate with bacterial DNA or inhibit key enzymes. Functionalization at C4 modulates potency and spectrum of activity.Varied 4-substituted quinolines[4][17]
Anti-inflammatory Derivatives can modulate inflammatory pathways. The ability to create large, diverse libraries is key to identifying active compounds.Varied 4-substituted quinolines[4][16]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its robust synthesis and, more importantly, the predictable and versatile reactivity of its C4 position, provide medicinal chemists with a reliable platform to execute complex synthetic strategies. From the foundational SₙAr reactions to sophisticated palladium-catalyzed cross-couplings, this scaffold allows for the systematic and efficient exploration of chemical space around the quinoline core. As researchers continue to pursue novel treatments for malaria, cancer, and other diseases, the strategic application of building blocks like this compound will undoubtedly remain central to the development of the next generation of therapeutics.

References

Initial In-Vitro Screening of Novel Quinoline Compounds: A Tiered Approach to Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, forming the core of numerous approved drugs for cancer, microbial infections, and inflammatory diseases.[3][4] The journey from a novel quinoline analogue to a viable drug candidate, however, is fraught with challenges, including unforeseen toxicity and a lack of efficacy. The critical first step in navigating this path is a robust, logical, and efficient in-vitro screening strategy.

This guide eschews a one-size-fits-all template. Instead, it presents a tiered, field-proven screening cascade designed specifically for the initial evaluation of novel quinoline libraries. As Senior Application Scientists, we emphasize not just the "what" but the "why"—the causal logic behind each experimental choice. The objective is to build a self-validating data package that enables researchers to make swift, informed decisions, prioritizing compounds with the highest potential while de-risking development by identifying liabilities early.[5][6]

The Philosophy: A Tiered Screening Cascade

In early drug discovery, resources are finite. A tiered or cascaded approach is essential for efficiently filtering large compound libraries.[7] The strategy begins with broad, high-throughput assays to assess fundamental activity and cytotoxicity. Hits from this primary tier are then advanced to more complex, lower-throughput secondary assays to elucidate mechanisms of action. Concurrently, promising candidates undergo critical safety and preliminary ADME/Tox profiling. This iterative process ensures that only the most promising and safest compounds consume significant resources.[8][9]

G cluster_0 Novel Quinoline Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Tier 3: Safety & De-Risking cluster_4 Decision Gate Compound_Library N Novel Compounds Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Compound_Library->Cytotoxicity Broad Activity Antimicrobial Antimicrobial Screen (e.g., Agar Diffusion) Compound_Library->Antimicrobial Targeted Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Potent Hits (IC50 < 10µM) hERG Cardiotoxicity (hERG Assay) Cytotoxicity->hERG Parallel Assessment of Promising Hits Lead_Selection Promising Candidates for Lead Optimization Antimicrobial->Lead_Selection Potent Hits (Low MIC) Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Confirms Cytostatic/ Apoptotic Mechanism Apoptosis->Lead_Selection Validated MOA Pgp Drug Efflux (P-gp Inhibition) hERG->Pgp Pgp->Lead_Selection Acceptable Safety Profile

Caption: A tiered screening cascade for novel quinoline compounds.

Tier 1: Primary Screening - Assessing Fundamental Biological Activity

The goal of Tier 1 is to cast a wide net to identify compounds that exhibit any relevant biological activity and to immediately flag those with general cytotoxicity.

Cytotoxicity Profiling: The MTT Assay

The first and most fundamental question is whether a novel compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and high-throughput colorimetric assay that serves as an excellent starting point.[10] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase enzymes in metabolically active cells into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[13]

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
QN-001MCF-7 (Breast)487.5
QN-002HT-29 (Colon)488.1
QN-003A549 (Lung)48> 100
DoxorubicinMCF-7 (Breast)480.9

Compounds with IC₅₀ values below a certain threshold (e.g., 10 µM) are considered "hits" and prioritized for further investigation.

Antimicrobial Screening: Agar Well Diffusion Method

For quinoline libraries designed with antimicrobial potential, a simple and effective primary screen is the agar well diffusion method.[14] This technique provides a qualitative assessment of a compound's ability to inhibit microbial growth.[15]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly across the surface of the agar plate.

  • Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the quinoline compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well. Include a solvent control (DMSO) and a positive control antibiotic (e.g., Ciprofloxacin).[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[14]

Tier 2: Elucidating Anticancer Mechanisms of Action

Compounds demonstrating potent cytotoxicity in Tier 1 require further investigation to understand how they kill cancer cells. This is crucial for target identification and future optimization. Quinolines are known to induce both cell cycle arrest and apoptosis.[17][18]

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents, including quinoline derivatives, exert their effect by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] This can be quantified using flow cytometry with propidium iodide (PI), a fluorescent intercalating agent that stains DNA.[13]

Cell_Cycle G1 G1 S S (DNA Synthesis) G1->S Restriction Point G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis

Caption: The four main phases of the eukaryotic cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[19]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA and ensure only DNA is stained.[13]

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.

  • Data Interpretation: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.[13]

Apoptosis Assay using Annexin V/PI Staining

It is vital to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/PI assay is the gold standard for this differentiation. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells whose membranes have become permeable.[20]

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Tier 3: Early Safety & ADME/Tox Profiling

A compound's efficacy is irrelevant if it is unsafe. Early in-vitro safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a non-negotiable step to de-risk candidates.[21][22] For quinoline derivatives, two key liabilities to assess are cardiotoxicity and interactions with drug efflux pumps.

Cardiotoxicity Assessment: The hERG Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[23] Regulatory agencies mandate hERG liability assessment.[24] Automated patch-clamp electrophysiology provides a medium-to-high throughput method for evaluating a compound's effect on hERG channel currents in recombinant cell lines.[25]

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) overexpressing the hERG channel is used.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit and measure the characteristic hERG current.[26]

  • Compound Application: The quinoline compound is perfused over the cells at multiple concentrations.

  • Measurement: The hERG current is measured before and after compound application. Inhibition of the current indicates a potential hERG liability.

  • Data Analysis: The concentration-response data is used to calculate an IC₅₀ value, representing the concentration at which the compound inhibits 50% of the hERG current.[24] A low IC₅₀ value is a significant red flag for cardiotoxicity.

Drug Efflux Potential: P-glycoprotein (P-gp) Inhibition Assay

P-glycoprotein (P-gp) is an efflux transporter that pumps a wide range of xenobiotics out of cells.[27] It is highly expressed in the gut, blood-brain barrier, and kidneys, affecting drug absorption and distribution.[28] Inhibition of P-gp by a novel compound can lead to significant drug-drug interactions (DDIs).[29] Furthermore, overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance.[28]

This cell-based assay uses a fluorescent P-gp substrate (like Calcein-AM or Rhodamine 123) and a cell line overexpressing P-gp (e.g., MDR1-MDCKII).[29][30]

  • Mechanism: In control cells, the fluorescent substrate is pumped out by P-gp, resulting in low intracellular fluorescence.

  • Inhibition: If the test quinoline compound inhibits P-gp, the fluorescent substrate is retained inside the cells, leading to a significant increase in fluorescence.

  • Protocol: P-gp-overexpressing cells are incubated with the fluorescent substrate in the presence and absence of the test compound.

  • Analysis: Intracellular fluorescence is measured using a plate reader or flow cytometer. A concentration-dependent increase in fluorescence allows for the calculation of an IC₅₀ for P-gp inhibition.[29]

Conclusion and Path Forward

The initial in-vitro screening of novel quinoline compounds is a multi-faceted process that requires a strategic, tiered approach. By systematically progressing from broad assessments of cytotoxicity and antimicrobial activity to detailed mechanistic and safety studies, researchers can build a comprehensive preliminary profile of their compounds. This data-driven cascade allows for the confident selection of lead candidates with validated mechanisms of action and acceptable early safety profiles, paving the way for successful lead optimization and further development.

References

safety, handling, and hazard information for Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 4-chloroquinoline-6-carboxylate

This guide provides comprehensive , a key building block in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and professionals in the field, this document moves beyond mere procedural lists to explain the rationale behind safety protocols, ensuring a self-validating system of laboratory practice. The information herein is grounded in established safety data and authoritative sources to foster a culture of safety and scientific integrity.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 648449-01-8) is a solid organic compound.[1][2] Understanding its fundamental properties is the first step in ensuring safe handling and storage. The reactivity of this molecule is primarily centered around the quinoline core, the chlorine substituent, and the methyl ester group. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution reactions, a common transformation in synthetic workflows.[1]

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 648449-01-8[1]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1][3]
Appearance White to pink solid[4]
Recommended Storage 2-8°C, sealed in a dry environment[1][4]
InChIKey LGAFXSKTJPIZMQ-UHFFFAOYSA-N

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Preliminary toxicity assessments indicate moderate toxicity levels that warrant careful handling.[1] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Signal Word: Warning [4]

GHS Pictogram:

  • alt text

Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
Hazard Statements
H302Harmful if swallowed[4][5]
H315Causes skin irritation[4][5]
H319Causes serious eye irritation[4][5]
H332Harmful if inhaled[6]
H335May cause respiratory irritation[4][5]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray[7][8]
P264Wash skin thoroughly after handling[7][8]
P270Do not eat, drink or smoke when using this product[7][9]
P280Wear protective gloves/protective clothing/eye protection/face protection[7][8][10]
P301+P310+P330IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[9]
P302+P352IF ON SKIN: Wash with plenty of soap and water[7][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[8][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8][10]
P405Store locked up[9][10][11]
P501Dispose of contents/container to an approved waste disposal plant[7][9]

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is to minimize aerosolization of the solid and prevent any direct contact. The chemical's stability is maintained under specific storage conditions, preventing degradation and potential formation of more hazardous byproducts.

Handling
  • Engineering Controls : All manipulations of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[9][10] The fume hood sash should be kept as low as possible.

  • Personal Hygiene : Avoid all personal contact.[11] Do not eat, drink, or smoke in the laboratory.[7][11] Hands must be washed thoroughly with soap and water after handling, even if gloves were worn.[7][8]

  • Procedural Controls : Avoid actions that generate dust, such as vigorous scraping or pouring from a height. Use techniques like gentle scooping or weighing on tared paper within the fume hood.

Storage
  • Container Integrity : Keep the container tightly closed and properly labeled.[7][10]

  • Environmental Conditions : Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1][11] This compound is hygroscopic and must be protected from moisture.

  • Incompatibilities : Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12][13]

  • Security : The storage area should be locked or otherwise accessible only to authorized personnel.[9][10][11]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for creating a barrier between the researcher and the chemical hazard. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Mandatory PPE Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling Chemical engineering Confirm Engineering Controls (Fume Hood Operational) start->engineering eyes Eye Protection: Wear chemical safety goggles or safety glasses with side-shields. engineering->eyes skin Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). eyes->skin respiratory Respiratory Protection: Required if dust is generated or ventilation is inadequate. Use NIOSH-approved respirator. skin->respiratory end Proceed with Handling respiratory->end

Caption: Required PPE sequence before handling the compound.

  • Eye and Face Protection : Wear government-approved chemical safety goggles or safety glasses with side shields.[7][8]

  • Skin Protection : A standard laboratory coat must be worn and kept buttoned.[7] Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[7][14] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[7][14] Contaminated gloves should be disposed of as hazardous waste.[14]

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved particulate respirator must be used.[7][12] Respirator use requires prior training and fit-testing.[15]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. This information should be clearly posted in the laboratory.

  • Inhalation : Move the affected person to fresh air immediately.[7][10] If breathing has stopped, perform artificial respiration.[7][16] Seek immediate medical attention.[7][10]

  • Skin Contact : Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists.[16][17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][12] Remove contact lenses if it is safe and easy to do so.[10] Seek immediate medical attention from an ophthalmologist.[9]

  • Ingestion : Do NOT induce vomiting.[8][10] If the person is conscious, rinse their mouth thoroughly with water.[7][10] Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention.[10][16]

Accidental Release Measures

A well-rehearsed spill response plan is crucial. All laboratory personnel must be trained on these procedures and know the location of spill kits.[18]

Step-by-Step Spill Cleanup Protocol (Minor Solid Spill)
  • Alert & Assess : Immediately alert personnel in the vicinity.[15] Assess the spill to ensure it is minor and can be handled safely without emergency response personnel.[18][19]

  • Secure Area : Restrict access to the spill area.[18] If the material is volatile or dusty, increase ventilation by opening the fume hood sash, and if safe, evacuate and close the lab doors.[20]

  • Don PPE : Wear appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be necessary.[12][15]

  • Containment : Prevent the powder from spreading. Avoid creating dust.[11][12]

  • Cleanup : Gently cover the spill with an inert absorbent material like vermiculite or sand.[19][21] Carefully sweep the material into a dustpan.[12][20] Avoid vigorous actions that could aerosolize the powder.

  • Disposal : Place the swept-up material and any contaminated cleaning supplies (e.g., gloves, absorbent pads) into a clearly labeled, sealable hazardous waste container.[12][15][20]

  • Decontaminate : Wipe down the spill area with a suitable laboratory cleaning solution, followed by soap and water.[20][22]

  • Report : Report the incident to your supervisor and complete any necessary institutional incident report forms.[15][18]

Spill Response Decision Workflow

Spill_Response spill Chemical Spill Occurs assess Assess Hazard (Size, Toxicity, Location) spill->assess minor Minor Spill (<4L, not highly toxic, personnel are trained) assess->minor Is it Minor? [Yes] major Major Spill (Large volume, highly toxic, fire risk, requires respirator) assess->major [No] cleanup Follow Internal Cleanup Protocol (Alert, PPE, Contain, Clean, Dispose) minor->cleanup evacuate Evacuate Area Immediately Alert Others Call Emergency Response major->evacuate report Report Incident to Supervisor cleanup->report evacuate->report

Caption: Decision-making workflow for chemical spill response.

Fire-Fighting Measures

While the compound itself is not highly flammable, it can burn and decompose at high temperatures to release toxic and corrosive gases.

  • Suitable Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards : Under fire conditions, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][12]

  • Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with fumes and skin.[7][12]

Disposal Considerations

Chemical waste must be managed in a way that minimizes its impact on health and the environment.

  • Product Disposal : Dispose of this chemical through a licensed professional waste disposal service.[9][12] Do not allow the chemical to enter drains or the environment.[11][12]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[9] All disposal practices must comply with federal, state, and local regulations.[7]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-chloroquinoline-6-carboxylate from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-chloroquinoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthetic strategy is based on a modified Gould-Jacobs reaction, commencing with a readily available aniline derivative, Methyl 4-aminobenzoate. This application note details the step-by-step protocols for the three primary stages of the synthesis: the initial condensation, subsequent thermal cyclization to form the quinolone core, and the final chlorination to yield the target compound. The rationale behind key experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted synthesis of substituted quinolines is, therefore, of significant interest in medicinal chemistry and drug discovery. This compound, in particular, serves as a versatile building block for the elaboration of more complex molecules. The 4-chloro substituent provides a reactive handle for nucleophilic substitution, while the 6-carboxylate group offers a site for further functionalization or can influence the pharmacokinetic properties of the final compound.

The synthetic route detailed herein employs the robust and well-established Gould-Jacobs reaction, which allows for the construction of the 4-hydroxyquinoline (quinolone) ring system from an aniline precursor.[1] This is followed by a chlorination step to install the desired chloro group at the 4-position. This approach offers a reliable and scalable method for the preparation of this compound.

Overall Synthetic Scheme

The synthesis is a three-step process starting from Methyl 4-aminobenzoate:

  • Condensation: Reaction of Methyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield Methyl 4-hydroxyquinoline-6-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃) to afford the final product, this compound.

Experimental Protocols

PART 1: Synthesis of Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate (Intermediate I)

Rationale: This initial step is a classic Gould-Jacobs condensation.[1] The nucleophilic amino group of Methyl 4-aminobenzoate attacks the electrophilic carbon of the ethoxy group in diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable enamine intermediate. The reaction is typically carried out at an elevated temperature to drive the condensation to completion.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-aminobenzoate151.1615.1 g0.1
Diethyl ethoxymethylenemalonate (DEEMM)216.2322.7 g (21.6 mL)0.105
Ethanol-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-aminobenzoate (15.1 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Add diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a white solid. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to afford Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate as a white crystalline solid.

Expected Yield: 85-90%

Characterization (for Intermediate I):

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₆H₁₉NO₆[2]

  • Molecular Weight: 321.33 g/mol [2]

PART 2: Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate (Intermediate II)

Rationale: This step involves a thermal intramolecular cyclization of the enamine intermediate. At high temperatures, the molecule undergoes a 6-electron cyclization to form the quinolone ring, with the elimination of an ethanol molecule.[1] A high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is used to achieve the necessary high temperature for the cyclization to occur efficiently.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate321.3332.1 g0.1
Dowtherm A-200 mL-
Hexane-200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add Dowtherm A (200 mL).

  • Heat the Dowtherm A to 250 °C with stirring.

  • Carefully add Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate (32.1 g, 0.1 mol) portion-wise to the hot Dowtherm A. The addition should be controlled to maintain the temperature between 250-260 °C. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction mixture at 250-260 °C for 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the mixture into a beaker containing hexane (200 mL) and stir vigorously.

  • The product will precipitate as a tan solid.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove the Dowtherm A.

  • Dry the solid under vacuum to yield crude Methyl 4-hydroxyquinoline-6-carboxylate. The crude product can be purified by recrystallization from glacial acetic acid or a large volume of ethanol.

Expected Yield: 75-85%

Characterization (for Intermediate II):

  • Appearance: Off-white to tan solid.

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, OH), 8.5 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 5.9 (s, 1H), 3.9 (s, 3H). (Note: NMR data is predicted based on similar structures and may vary slightly.)

PART 3: Synthesis of this compound (Final Product)

Rationale: The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline is a standard transformation in quinoline chemistry. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this deoxychlorination reaction.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-hydroxyquinoline-6-carboxylate203.1920.3 g0.1
Phosphorus oxychloride (POCl₃)153.3392 g (55 mL)0.6
Ice-~500 g-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane-300 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxyquinoline-6-carboxylate (20.3 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (92 g, 0.6 mol) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2 hours. The solid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This step is highly exothermic.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford this compound as a solid.[5]

Expected Yield: 80-90%

Characterization (Final Product):

  • Appearance: Solid.

  • Molecular Formula: C₁₁H₈ClNO₂

  • Molecular Weight: 221.64 g/mol

  • Purity (typical): 97%

  • Storage: Sealed in dry, 2-8 °C.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination A Methyl 4-aminobenzoate I1 Intermediate I: Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate A->I1 + B Reflux in Ethanol B Diethyl ethoxymethylenemalonate I2 Intermediate II: Methyl 4-hydroxyquinoline-6-carboxylate I1->I2 Heat in Dowtherm A (250-260 °C) P Final Product: This compound I2->P + C Reflux C POCl3

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Condensation: Methyl 4-aminobenzoate + DEEMM in Ethanol (Reflux, 3h) start->step1 workup1 Cool & Filter Wash with cold Ethanol Dry to get Intermediate I step1->workup1 step2 Thermal Cyclization: Intermediate I in Dowtherm A (250-260 °C, 30 min) workup1->step2 workup2 Cool & Precipitate in Hexane Filter & Wash with Hexane Dry to get Intermediate II step2->workup2 step3 Chlorination: Intermediate II + POCl3 (Reflux, 2h) workup2->step3 workup3 Quench on Ice Neutralize with NaHCO3 Extract with DCM Dry & Concentrate step3->workup3 purification Recrystallization (Ethanol or Ethanol/Water) workup3->purification final_product This compound purification->final_product

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[1][6][7] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle in a chemical fume hood with appropriate PPE.

  • Diethyl ethoxymethylenemalonate (DEEMM): May cause skin and eye irritation. Handle with care and appropriate PPE.

  • Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step require careful handling to avoid burns.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated area.

References

detailed experimental protocol for Methyl 4-chloroquinoline-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Experimental Protocol for the Synthesis of Methyl 4-chloroquinoline-6-carboxylate

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents and functional materials. The 4-chloroquinoline scaffold is a key component in numerous antimalarial drugs, including chloroquine, and its derivatives are widely investigated for anticancer and anti-infective properties[1][2]. This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthesis begins with the formation of a 4-hydroxyquinoline intermediate via a Gould-Jacobs type reaction, followed by a robust chlorination step using phosphoryl chloride (POCl₃). This guide is designed to be self-validating, offering detailed causal explanations for procedural choices, safety precautions, and characterization guidelines to ensure both reproducibility and a high degree of purity in the final product.

Overall Reaction Scheme

A schematic overview of the two-step synthesis of this compound.

Step 1: Gould-Jacobs reaction to form the quinolone core. Step 2: Chlorination of the 4-hydroxy group to yield the final product.

Materials and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
Methyl 4-aminobenzoateC₈H₉NO₂151.16619-45-4Sigma-AldrichStarting material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.2387-13-8Sigma-AldrichReagent for Step 1
Diphenyl etherC₁₂H₁₀O170.21101-84-8Sigma-AldrichHigh-boiling solvent
Petroleum EtherN/AN/A8032-32-4Fisher ScientificFor washing/precipitation
Phosphoryl Chloride (POCl₃)POCl₃153.3310025-87-3Sigma-AldrichChlorinating agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-AldrichCatalyst for chlorination
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8LabChemFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichDrying agent
Equipment
  • Round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser with a Dean-Stark trap (optional for Step 1)

  • Heating mantle with magnetic stirrer and thermocouple

  • Dropping funnel

  • Buchner funnel and filter flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_step1 Part A: Precursor Synthesis cluster_step2 Part B: Chlorination cluster_purification Final Purification & Analysis A1 Methyl 4-aminobenzoate + Diethyl ethoxymethylenemalonate A2 Condensation Reaction (120-130°C) A1->A2 A3 Intermediate ( अनिलोमेलेट ) A2->A3 A4 Thermal Cyclization (Diphenyl Ether, ~250°C) A3->A4 A5 Crude Methyl 4-hydroxy- quinoline-6-carboxylate A4->A5 A6 Cooling & Precipitation (Petroleum Ether) A5->A6 A7 Filtration & Washing A6->A7 A8 Purified Precursor A7->A8 B1 Precursor in POCl₃ + Catalytic DMF A8->B1 Proceed to Chlorination B2 Chlorination Reaction (Reflux, ~110°C) B3 Reaction Mixture B4 Quenching (Pouring onto ice) B5 Neutralization (NaHCO₃) B6 Extraction (DCM) B7 Drying & Concentration B8 Crude Final Product C1 Recrystallization or Column Chromatography B8->C1 Purify C2 Pure Methyl 4-chloro- quinoline-6-carboxylate C1->C2 C3 Characterization (TLC, NMR, MS) C2->C3

References

Application Notes and Protocols: Methyl 4-chloroquinoline-6-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of Methyl 4-chloroquinoline-6-carboxylate

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2][3] This designation stems from its prevalence in a multitude of pharmacologically active compounds demonstrating a broad spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][4][5][6] The versatility of the quinoline scaffold allows for molecular modifications that can fine-tune the biological activity of resulting compounds.[3]

This compound emerges as a particularly valuable building block for drug discovery and development.[7] Its structure incorporates three key features for synthetic diversification:

  • The Reactive C4-Chloride: The chlorine atom at the 4-position is highly susceptible to displacement through nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1][8] The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C4 position, facilitating these transformations.[1]

  • The C6-Methyl Ester: This functional group provides a site for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, enabling the exploration of structure-activity relationships (SAR).

  • The Quinoline Core: The inherent biological relevance of the quinoline nucleus itself provides a solid foundation for the design of novel therapeutic agents.[2][3]

These application notes provide detailed protocols for the utilization of this compound in key synthetic transformations, offering insights into the underlying chemical principles and practical considerations for researchers in medicinal chemistry and drug development.

Safety and Handling

4-Chloroquinoline derivatives should be handled with care, as they can be irritants and may be harmful if ingested or inhaled.[9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All manipulations should be performed in a well-ventilated fume hood.[10][12] In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water.[10]

Hazard Summary for 4-Chloroquinolines:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[11]P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
H335: May cause respiratory irritation[11]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Synthetic Protocols and Methodologies

Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the C4-chloride by various nucleophiles is a robust and widely used method for the functionalization of the quinoline core.[1][13] This reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

This protocol describes the reaction of this compound with a primary or secondary amine.

Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow reagents Combine this compound, Amine, Solvent, and Base (optional) reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction Stirring workup Aqueous Workup (Extraction) reaction->workup Cooling purification Purification (Column Chromatography or Recrystallization) workup->purification product Isolate Pure 4-Aminoquinoline Derivative purification->product

Caption: General workflow for SNAr amination.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., DMSO, DMF, ethanol, or NMP)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heat source (heating mantle or microwave reactor)

  • Standard workup and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • Add the desired amine (1.1-1.5 eq).

  • Add the solvent (e.g., DMSO, 0.1-0.5 M).

  • If reacting with an amine salt or a less nucleophilic amine, a base such as K₂CO₃ (2.0 eq) may be added.[13]

  • Conventional Heating: Heat the reaction mixture to 80-140 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

  • Microwave-Assisted Synthesis: For accelerated reactions, heat the sealed reaction vial in a microwave reactor at 140-180 °C for 20-60 minutes.[13]

  • Workup: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted quinoline derivative.

Rationale for Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are often preferred as they can solvate the Meisenheimer complex intermediate, accelerating the reaction.[13]

  • Base: A base is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any HCl formed during the reaction.[13]

  • Microwave Heating: This technique can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[13]

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[14][15]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

suzuki_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition (Ar-X) transmetalation [Ar-Pd(II)(Ar')L₂] pd_complex->transmetalation Transmetalation (Ar'-B(OR)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is required to activate the boronic acid, facilitating the transmetalation step.[16]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds.[17][18] It offers a broader substrate scope compared to traditional amination methods.[17][19]

Buchwald-Hartwig Amination Workflow:

buchwald_workflow setup Assemble Reagents under Inert Atmosphere: - this compound - Amine - Palladium Precatalyst - Ligand - Base - Solvent reaction Heat Reaction Mixture setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Heating workup Cool, Filter through Celite, and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Aryl Amine Product purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine or Amide (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)[18]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound, followed by the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product using column chromatography.

Rationale for Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle, promoting both oxidative addition and reductive elimination steps.[18] The choice of ligand can be critical and may require screening for optimal results.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[20]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, using anhydrous solvents and reagents is essential.

Data Summary: Representative Transformations

The following table summarizes typical reaction outcomes for the functionalization of 4-chloroquinolines, providing a reference for expected yields with different nucleophiles and coupling partners.

Reaction TypeNucleophile/Coupling PartnerCatalyst/ConditionsTypical Yield RangeReference(s)
SNAr (Amination)Aniline derivativesHeat (e.g., 100 °C) or Microwave (e.g., 140 °C)70-95%[13]
SNAr (Amination)Aliphatic aminesHeat or Microwave, optional base80-95%[13]
SNAr (Thiolation)ThiophenolEt₃N, DMF, RTGood[21]
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C75-90%[14][22]
Buchwald-Hartwig AminationPrimary AminesPd₂(dba)₃, BrettPhos, NaOt-Bu, Toluene, 100 °C60-90%[19][23]
Buchwald-Hartwig AminationCyclic Secondary AminesPd(OAc)₂, XPhos, K₃PO₄, Dioxane, 110 °C70-95%[19][23]

Conclusion

This compound is a highly effective and versatile building block in medicinal chemistry. Its activated C4-position allows for straightforward diversification through robust and well-established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are intended to empower researchers to efficiently generate diverse libraries of novel quinoline derivatives for the discovery of new therapeutic agents.

References

Application Note: A Robust and Validated HPLC-MS Method for the Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and systematically developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the separation, identification, and quantification of quinoline derivatives. These heterocyclic compounds are of significant interest in pharmaceutical and medicinal chemistry due to their broad range of biological activities.[1] This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer and adaptation.

Introduction

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural and synthetic molecules with significant biological activities.[2] They are integral to the development of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1] Given their therapeutic importance and potential toxicity, the development of robust, sensitive, and specific analytical methods for their characterization and quantification is paramount in drug discovery, development, and quality control.[3]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers the high separation efficiency of HPLC and the high sensitivity and selectivity of MS, making it ideal for the analysis of quinoline derivatives in complex matrices.[3] This application note outlines a strategic approach to developing a reliable HPLC-MS method, addressing common challenges such as peak shape, ionization efficiency, and matrix effects.

Foundational Principles: Understanding Quinoline Derivatives

Successful method development hinges on understanding the physicochemical properties of the target analytes. Quinolines are basic compounds due to the nitrogen atom in the heterocyclic ring. Their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[4] Controlling the pH is crucial to ensure consistent ionization state, which in turn affects retention time and peak shape.[5]

Experimental Workflow and Protocol

The development of a robust HPLC-MS method is a systematic process. The following sections detail the rationale behind each step, from initial considerations to the final validated protocol.

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatograph with a UV detector.[3]

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for many quinoline derivatives.[3][7]

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or ammonium formate for mobile phase modification.[8]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the sample matrix and present them in a solvent compatible with the HPLC mobile phase. A generic protocol for a solid sample is provided below.

Protocol 1: Ultrasonic Extraction [3]

  • Accurately weigh 1.0 g of the sample and place it into an appropriate extraction vessel.

  • Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Perform ultrasonic extraction for 30 minutes.[3]

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[3]

HPLC Method Development: A Step-by-Step Approach

The following diagram illustrates the systematic workflow for HPLC-MS method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation Start Define Analytical Target Profile (ATP) Col_Select Select HPLC Column (e.g., C18) Start->Col_Select MS_Tune Tune Mass Spectrometer Col_Select->MS_Tune MP_Screen Screen Mobile Phase Composition (ACN vs. MeOH) MS_Tune->MP_Screen pH_Optim Optimize Mobile Phase pH (e.g., 2.5 - 4.5) MP_Screen->pH_Optim Grad_Optim Develop Gradient Elution Profile pH_Optim->Grad_Optim Validation Perform Method Validation (ICH Q2(R1)) Grad_Optim->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: HPLC-MS Method Development Workflow.

3.3.1. Column Selection

The choice of the stationary phase is a critical first step.[9] For the separation of quinoline derivatives, which are moderately polar and basic, a reversed-phase C18 column is a versatile starting point.[10] The selection of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time.[7]

3.3.2. Mobile Phase Optimization

The mobile phase composition directly influences analyte retention and selectivity.[11]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. A screening gradient of 5% to 95% acetonitrile in water is a good starting point.[4]

  • Aqueous Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like quinolines.[5] To ensure consistent protonation and good peak shape, it is recommended to work at a pH at least one to two units below the pKa of the quinoline derivatives.[4][12] A starting pH range of 2.5 to 4.5, buffered with formic acid or ammonium formate, is often suitable.[13] These modifiers are also volatile and compatible with mass spectrometry.[8]

3.3.3. Mass Spectrometry Parameter Optimization

For sensitive and specific detection, the mass spectrometer parameters must be optimized for the target quinoline derivatives.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile compounds like many quinoline derivatives.[14][15] It is typically operated in positive ion mode for basic compounds like quinolines, which readily form [M+H]+ ions.[6]

  • MS/MS Fragmentation: For enhanced selectivity and confirmation of identity, tandem mass spectrometry (MS/MS) can be employed. Collision-induced dissociation (CID) of the protonated molecule ([M+H]+) will yield characteristic product ions that can be used for selected reaction monitoring (SRM).[6] The fragmentation patterns can also provide valuable structural information.[16]

A Representative HPLC-MS Protocol

The following protocol is a starting point for the analysis of a hypothetical quinoline derivative.

Protocol 2: HPLC-MS Analysis of a Quinoline Derivative

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 30 °C

    • UV Detection: 225 nm[3]

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

    • Acquisition Mode: Full scan (m/z 100-500) and product ion scan of the target [M+H]+ ion.

Method Validation

Once the HPLC-MS method is developed, it must be validated to ensure it is fit for its intended purpose.[17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20]

The following diagram outlines the key parameters for method validation.

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC-MS Method Validation.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.For assay: 80-120% of the test concentration.[21]
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, flow rate, etc.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an analytical HPLC-MS method for quinoline derivatives. By following a systematic approach that considers the physicochemical properties of the analytes and adheres to established validation guidelines, researchers can develop robust and reliable methods crucial for the advancement of pharmaceutical research and development. The detailed protocols and explanations of experimental choices are intended to empower scientists to confidently implement and adapt these methodologies for their specific applications.

References

Application Note: Solubilization of Methyl 4-chloroquinoline-6-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloroquinoline-6-carboxylate is a quinoline derivative with significant potential in pharmaceutical research, demonstrating a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The successful evaluation of this and similar compounds in biological assays is critically dependent on proper sample preparation, beginning with effective and reproducible solubilization. The lipophilic nature of many quinoline derivatives presents a challenge for dissolution in aqueous buffers used in most biological systems. This document provides a comprehensive, field-proven protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO), ensuring compound stability and maximizing data integrity for both cell-based and cell-free assays.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a robust solubilization strategy.

PropertyValueSource
CAS Number 648449-01-8[1]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry conditions at 2-8°C[1]

While specific solubility data in various solvents is not extensively published, the chemical structure suggests limited aqueous solubility. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely recognized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it the solvent of choice for preparing high-concentration stock solutions in drug discovery.[2]

Core Protocol: Preparation of a Concentrated Stock Solution in DMSO

The foundational step in utilizing this compound for biological assays is the preparation of a concentrated stock solution. This approach minimizes the volume of solvent introduced into the final assay system, thereby reducing the risk of solvent-induced artifacts.[2][3]

Rationale for Solvent Selection:

  • High Solubilizing Power: DMSO can dissolve many organic compounds that are poorly soluble in water.[2]

  • Miscibility: DMSO is miscible with a wide range of common organic solvents and water, facilitating subsequent dilutions.[4][5]

  • Assay Compatibility: At low final concentrations (typically <0.5%), DMSO is well-tolerated by most cell lines and does not significantly interfere with enzymatic assays.[2][6]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Methodology:

  • Pre-Assay Calculation: Determine the required concentration and volume of the stock solution. A common starting concentration for a primary stock solution is 10-50 mM.

    • Calculation for a 10 mM Stock Solution:

      • Mass (mg) = Desired Volume (mL) × 10 mM × 221.64 g/mol / 1000

      • Example: To prepare 1 mL of a 10 mM stock solution, you will need: 1 mL × 10 mM × 221.64 / 1000 = 2.2164 mg.

  • Weighing the Compound: Accurately weigh the calculated mass of this compound. Due to the small masses often required, using a balance with a readability of at least 0.01 mg is crucial. Transfer the weighed powder to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. It is critical to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability and solubility.[2]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained.

  • Troubleshooting Insolubility: If the compound does not fully dissolve:

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat, which could degrade the compound.

    • Sonication: Place the vial in a sonicator water bath for 5-15 minutes. This uses ultrasonic waves to break apart solute particles and enhance dissolution.

    • If the compound remains insoluble, it may be necessary to prepare a lower concentration stock solution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[2] Store aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

Workflow for Solubilization and Dilution

The following diagram illustrates the logical flow from the solid compound to the final working concentrations ready for biological assay.

G cluster_prep Stock Solution Preparation (100% DMSO) cluster_dilution Intermediate & Working Solution Preparation cluster_assay Biological Assay weigh 1. Weigh Compound (e.g., 2.22 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 4. 10 mM Stock Solution in 100% DMSO dissolve->stock serial_dilute 5. Serial Dilution in 100% DMSO (e.g., to 1 mM, 100 µM, etc.) stock->serial_dilute Proceed to Dilution final_dilute 6. Final Dilution into Aqueous Assay Buffer serial_dilute->final_dilute working_sol 7. Final Working Solutions (e.g., 10 µM, 1 µM, 0.1 µM) Final DMSO < 0.5% final_dilute->working_sol cell_assay Cell-Based Assay working_sol->cell_assay cell_free_assay Cell-Free Assay working_sol->cell_free_assay

Caption: Workflow for preparing this compound solutions.

Protocols for Preparing Working Solutions

The high concentration of DMSO in the stock solution is toxic to cells and can interfere with many biological reactions.[3][7] Therefore, it is essential to dilute the stock solution to achieve a final, non-interfering DMSO concentration in the assay plate.

Protocol 1: Serial Dilution for Dose-Response Experiments

This protocol is designed to create a range of compound concentrations while maintaining a consistent final DMSO percentage.

  • Intermediate Dilutions in 100% DMSO: It is best practice to perform intermediate dilutions in 100% DMSO.[2] This minimizes the risk of the compound precipitating when it is transferred from a high organic concentration to a fully aqueous environment.

    • Start with your 10 mM stock solution.

    • To make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

    • Continue this 1:10 dilution series in 100% DMSO to create a range of intermediate concentrations (e.g., 100 µM, 10 µM).

  • Final Dilution into Assay Medium: Prepare the final working solutions by diluting the intermediate stocks into the final aqueous assay buffer or cell culture medium. For example, to achieve a 200X "top stock" for addition to the assay plate:

    • If your highest desired final concentration is 10 µM and your final DMSO concentration should be 0.5%, you would prepare a 2 mM solution (200X of 10 µM) in your assay buffer. However, this jump from 100% DMSO to a fully aqueous buffer can cause precipitation.

    • Recommended Practice: Create a 200X top stock by diluting the 10 mM DMSO stock to 2 mM in 100% DMSO. Then, add 1 µL of this 2 mM stock to 199 µL of assay medium in the well. This maintains the final DMSO at 0.5%.

Protocol 2: Vehicle Controls (A Self-Validating System)

The inclusion of a proper vehicle control is non-negotiable for trustworthy data. The vehicle control should contain the same final concentration of DMSO as the experimental samples.[2]

  • Prepare a "Vehicle Stock": This is simply 100% DMSO.

  • Dilute the Vehicle: Perform the same dilution series with the 100% DMSO as you did with your compound stock solution.

  • Apply to Control Wells: Add the diluted vehicle to your control wells in the assay plate. This ensures that any observed biological effect can be attributed to the compound and not the solvent.

Trustworthiness and Best Practices

  • Solubility Verification: After preparing the stock solution, visually inspect it for any particulates. If possible, hold it up to a light source. A clear, homogenous solution is desired.

  • Precipitation on Dilution: Hydrophobic compounds may precipitate when diluted into aqueous buffers.[2] If you observe turbidity or precipitate in your assay wells, consider:

    • Lowering the final compound concentration.

    • Including a non-ionic surfactant like Tween-20 (0.01-0.05%) in the final assay buffer, if compatible with the assay.

    • Increasing the final DMSO concentration slightly (e.g., from 0.25% to 0.5%), but be mindful of its potential effects on your specific assay system.[3]

  • Safety Precautions: this compound has associated hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Always handle the solid compound and its concentrated solutions in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloroquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.

Overview of the Synthetic Challenge

The synthesis of this compound is a popular route for creating a key intermediate in pharmaceutical research. The primary pathway involves two critical stages:

  • Formation of the Quinoline Core: Typically achieved via the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.[1][2]

  • Chlorination of the 4-position: Conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative. This is most commonly accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Yield loss can occur at multiple points, from incomplete cyclization and thermal decomposition to unwanted side reactions like ester hydrolysis during the harsh chlorination step. This guide provides a structured approach to identifying and resolving these issues.

General Synthetic Workflow

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A Methyl 4-aminobenzoate C Condensation Intermediate (Anilidomethylenemalonate) A->C Condensation (100-130 °C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Methyl 4-hydroxyquinoline-6-carboxylate C->D Thermal Cyclization (>250 °C or Microwave) F This compound (Final Product) D->F Chlorination (e.g., Reflux) E Chlorinating Agent (e.g., POCl₃, SOCl₂) E->F G Purification (Crystallization/Chromatography) F->G

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter in the lab, providing detailed, mechanistically-grounded answers.

Part 1: The Gould-Jacobs Cyclization Step

Question 1: My thermal cyclization yield is very low, and I see significant tar formation. What's causing this and how can I fix it?

Answer: This is the most common challenge in the Gould-Jacobs reaction. The high temperatures (often >250 °C) required for the 6-electron electrocyclization can lead to decomposition and polymerization of starting materials and intermediates.[2]

Causality: The harsh thermal conditions can cause nonspecific side reactions, leading to complex, high-molecular-weight byproducts, or "tar." This is especially problematic if hot spots develop in the reaction mixture.

Solutions:

  • Use a High-Boiling, Inert Solvent: Instead of running the reaction neat, use a high-boiling solvent like Dowtherm A or diphenyl ether. These solvents provide more uniform heat distribution, preventing localized overheating and minimizing decomposition. This simple change can increase cyclization yields to over 90% in many cases.[2]

  • Switch to Microwave Synthesis: Microwave-assisted organic synthesis is an excellent alternative. It provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.[4] The high energy input can overcome the activation barrier for cyclization before significant decomposition occurs.

Method Typical Temperature Typical Time Common Issues Key Advantage
Conventional Heating >250 °C2-6 hoursTar formation, decomposition, low yield[2]Simple setup
Microwave Irradiation 250-300 °C5-15 minutesRequires specific equipmentHigher yield, less byproduct, faster[4]

Question 2: The initial condensation between my aniline and diethyl ethoxymethylenemalonate (DEEM) is incomplete. How can I drive this step to completion?

Answer: The initial step is a nucleophilic attack by the aniline on DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[4] If this step is not complete before attempting the high-temperature cyclization, you will carry unreacted starting materials forward, leading to side reactions and a lower overall yield.

Solutions:

  • Temperature and Time: Ensure the condensation is heated sufficiently (typically 100-130 °C) for an adequate time (1-2 hours).[4]

  • Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the aniline starting material. Do not proceed to the cyclization step until the condensation is complete.

  • Remove Ethanol: The reaction produces ethanol as a byproduct. Removing it under reduced pressure can help drive the equilibrium toward the product, according to Le Chatelier's principle.

Part 2: The Chlorination Step

Question 3: My ester group at the C-6 position is being hydrolyzed during chlorination with POCl₃. How can I prevent this?

Answer: This is a critical issue. The chlorination reaction generates acidic byproducts, and the subsequent aqueous workup can create conditions ripe for ester hydrolysis, converting your desired methyl ester into a carboxylic acid.[5][6]

Causality: Both strongly acidic and basic conditions can catalyze the hydrolysis of the ester to a carboxylic acid and methanol.[5][7] The harsh, acidic environment of the POCl₃ reaction and the potential for basic conditions during workup (if neutralizing) create a high risk for this side reaction.

Solutions:

  • Strictly Anhydrous Conditions: Ensure your starting material (the 4-hydroxyquinoline) and the reaction setup are completely dry. Water will react with POCl₃ to form phosphoric acid and HCl, which can directly promote hydrolysis.

  • Careful Temperature Control: Do not overheat the reaction. While reflux is often necessary, excessive temperature or prolonged reaction times increase the likelihood of side reactions. Monitor the reaction by TLC and stop as soon as the starting material is consumed.

  • Optimized Workup: This is the most critical part. The standard procedure is to quench the reaction mixture by pouring it slowly onto crushed ice.[8] This hydrolyzes the excess POCl₃ and precipitates the product.

    • Avoid Strong Base: Do not use a strong base like NaOH to neutralize the quenched mixture if possible. The resulting basic pH will rapidly saponify (hydrolyze) your ester.[5]

    • Use a Buffer: If pH adjustment is necessary, use a milder base like sodium bicarbonate or sodium acetate solution to bring the pH to neutral.[8]

    • Immediate Extraction: Once quenched and neutralized, immediately extract your product into an organic solvent (like dichloromethane or ethyl acetate) to remove it from the aqueous, potentially hydrolytic environment.[3]

Question 4: The chlorination of the 4-hydroxy group is sluggish and incomplete. How can I improve the conversion rate?

Answer: Incomplete chlorination is often due to insufficient activation of the 4-oxo group or reagent instability.

Causality: The Vilsmeier-Haack reaction, which is analogous to this chlorination, relies on the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of DMF and POCl₃.[8][9] This reagent activates the quinolone oxygen, facilitating its replacement by chloride.

Solutions:

  • Catalytic DMF: If not already in your protocol, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents). DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent for this transformation.[3]

  • Increase Reagent Equivalents: The molar ratio of the chlorinating agent is crucial. You may need to increase the equivalents of POCl₃ or SOCl₂. A common ratio is using the chlorinating agent as the solvent or using 5-12 molar equivalents.[3]

  • Check Reagent Quality: POCl₃ is sensitive to moisture. Use a fresh bottle or freshly distilled POCl₃ to ensure its reactivity.[8]

Troubleshooting Workflow

G cluster_0 Step 1 Troubleshooting cluster_1 Step 2 Troubleshooting Start Low Final Yield Q1 Where is the yield loss? Start->Q1 Step1_Issue Problem in Step 1: Cyclization Q1->Step1_Issue Low yield of 4-hydroxy intermediate Step2_Issue Problem in Step 2: Chlorination Q1->Step2_Issue Good yield of intermediate, low yield of final product Tar Tarring / Decomposition? Step1_Issue->Tar Hydrolysis Ester Hydrolysis Detected? Step2_Issue->Hydrolysis Tar_Yes Use high-boiling solvent or switch to microwave synthesis. Tar->Tar_Yes Yes Tar_No Incomplete Condensation? Tar->Tar_No No Cond_Yes Increase condensation time/temp. Monitor by TLC. Remove EtOH. Tar_No->Cond_Yes Yes Hydrolysis_Yes Use anhydrous conditions. Optimize workup (ice quench, avoid strong base, immediate extraction). Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No Incomplete Chlorination? Hydrolysis->Hydrolysis_No No Chlor_Yes Add catalytic DMF. Increase POCl₃ equivalents. Use fresh reagents. Hydrolysis_No->Chlor_Yes Yes

Caption: A logical workflow for troubleshooting low-yield issues.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate

This protocol prioritizes speed and yield by avoiding prolonged exposure to high temperatures.

  • Condensation: In a 10 mL microwave vial, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).

  • Initial Heating: Heat the mixture at 120 °C for 1 hour (conventional heating block or oil bath).

  • Ethanol Removal: Remove the ethanol byproduct under reduced pressure.

  • Microwave Cyclization: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes.[4]

  • Isolation: Cool the vial to room temperature. A solid precipitate of the product should form.

  • Purification: Triturate the solid with diethyl ether or hexane, filter, and wash with cold acetonitrile to remove residual high-boiling impurities. Dry the resulting solid under vacuum.

Protocol 2: Optimized Chlorination to Yield this compound

This protocol focuses on preventing ester hydrolysis during the reaction and workup.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 10 eq).

  • Catalyst Addition: Add N,N-dimethylformamide (DMF, 0.1 eq) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and monitor by TLC (typically 2-4 hours).

  • Quenching (Critical Step): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. The product will precipitate as a solid.

  • Neutralization: Check the pH of the aqueous slurry. If highly acidic, add solid sodium bicarbonate in small portions until the pH is approximately 6-7. Avoid making the solution basic.

  • Extraction: Immediately extract the aqueous mixture with dichloromethane (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

References

Technical Support Center: Purification of Crude Methyl 4-chloroquinoline-6-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-chloroquinoline-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of quinoline-based heterocyclic compounds. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address the specific challenges associated with purifying this molecule by column chromatography.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, frequently encountered issues during the chromatographic purification of this compound. The question-and-answer format is designed to provide direct, actionable solutions.

Issue 1: Significant Product Tailing and Poor Separation on Silica Gel

Question: My Thin Layer Chromatography (TLC) analysis shows significant streaking/tailing for my target compound, and this translates to broad, poorly resolved peaks during my column chromatography. What is causing this and how can I fix it?

Answer: This is the most common issue when purifying nitrogen-containing heterocyles like quinolines on standard silica gel. The root cause is the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-specific binding leads to tailing and, in severe cases, irreversible adsorption.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to deactivate the silica gel in situ by modifying your mobile phase.

    • Add a Competing Base: Incorporate a small amount (0.5-2% v/v) of a volatile tertiary amine, such as triethylamine (TEA), into your eluent system (e.g., Hexane/Ethyl Acetate/TEA).[1] The TEA will preferentially bind to the acidic silanol sites, effectively masking them and allowing your quinoline product to elute symmetrically.

    • For More Polar Systems: If you are using a more polar mobile phase like Dichloromethane/Methanol, the same principle applies. Adding a small percentage of TEA or a few drops of aqueous ammonia to the methanol portion can dramatically improve peak shape.

  • Pre-Treatment of the Stationary Phase: For particularly sensitive compounds, you can deactivate the entire column before loading your sample.

    • Pack the column with silica gel as usual.

    • Prepare a solvent mixture identical to your initial elution solvent but with an added 1-3% of triethylamine.[1]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.

    • Finally, equilibrate the column by flushing with 2-3 column volumes of your actual starting eluent (without the extra TEA) before loading your sample.[1]

Issue 2: The Compound Appears to be Decomposing on the Column

Question: I've run my column, but my yield is extremely low, and I'm seeing new, unidentified spots on my TLC plates from the collected fractions. I suspect my compound is degrading on the silica gel. What should I do?

Answer: Your suspicion is likely correct. The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[2][3] While this compound is generally stable, certain impurities from the crude reaction mixture or prolonged exposure to silica can promote decomposition.

Solutions:

  • Test for Stability: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica. A 2D TLC can also be used to diagnose this issue.[3]

  • Switch to a Neutral Stationary Phase: If instability is confirmed, the best course of action is to move away from silica gel.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds.[1] Use neutral or basic alumina (Activity Grade I-III) and re-develop your solvent system using TLC with alumina plates.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel is a powerful option. The mobile phase is typically a polar mixture, such as water/acetonitrile or water/methanol, often with additives like formic acid or TFA to improve peak shape.[4]

  • Minimize Contact Time: If you must use silica, work quickly. Use a slightly more polar solvent system than what gives the "ideal" Rf of 0.2-0.3 to get the compound off the column faster.[3] Flash chromatography with applied pressure is highly recommended over gravity chromatography to reduce the residence time on the stationary phase.

Issue 3: My Crude Product is Not Soluble in the Eluent System

Question: My TLC analysis shows a good solvent system (e.g., 80:20 Hexane:Ethyl Acetate), but my crude product won't dissolve in this mixture for loading onto the column. How do I load my sample?

Answer: This is a common problem, especially on a larger scale. Loading the sample in a strong, highly polar solvent (like pure DCM or acetone) will lead to disastrous separation, as the strong solvent will carry your compound in a broad band regardless of the mobile phase.[5] The correct technique is dry loading.

Solution: Dry Loading Protocol

  • Dissolve your crude product in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.[6]

  • Gently swirl the flask to create a slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.[5]

  • Carefully add this powder to the top of your prepared and equilibrated chromatography column.

  • Gently tap the column to settle the powder and add a thin protective layer of sand on top before starting the elution.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent system for TLC analysis? A1: Start with a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[7] For this compound, a good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Run TLC plates with varying ratios (e.g., 90:10, 80:20, 70:30) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.[1] This Rf value generally provides the best separation in column chromatography.

Q2: What are the likely impurities in my crude this compound? A2: The impurities are highly dependent on the synthetic route. Common impurities can include unreacted starting materials, positional isomers (e.g., substitution at different positions on the quinoline ring), or by-products from side reactions.[8] If the synthesis involves chlorination of a hydroxyl precursor, residual starting material is a common impurity.[6]

Q3: How much silica gel should I use for my column? A3: The ratio of silica gel to crude product by weight is critical for good separation. For a relatively straightforward separation (large ΔRf between spots), a 30:1 to 50:1 ratio is sufficient. For difficult separations (small ΔRf), you may need to use a ratio as high as 100:1 or more.[6]

Q4: Can I use gradient elution instead of isocratic elution? A4: Absolutely. Gradient elution, where you gradually increase the polarity of the mobile phase during the run, is highly effective, especially for separating compounds with very different polarities. A typical gradient might start with 95:5 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc over several column volumes. This can sharpen peaks and reduce overall purification time.[9]

Data Summary and Recommended Parameters

ParameterRecommended Value/SystemRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography. Consider deactivation for this compound.
Alternative Phase Neutral Alumina (Activity II/III)Recommended if compound degradation or irreversible binding occurs on silica.[1]
TLC Solvent System Hexane / Ethyl AcetateStart with ratios from 9:1 to 1:1. Aim for a target Rf of 0.2-0.3.
Mobile Phase Additive Triethylamine (TEA), 0.5-2% v/vCrucial for preventing peak tailing by masking acidic silanol sites.[1]
Silica:Compound Ratio 30:1 to 100:1 by weightUse a higher ratio for more difficult separations.[6]
Sample Loading Dry LoadingHighly recommended to ensure a tight application band and optimal separation.[5][6]

Visualized Workflows and Logic

The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product TLC TLC Solvent Screening (Aim for Rf ≈ 0.2-0.3) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Equilibrate Equilibrate Column (2-3 Column Volumes) Pack->Equilibrate Load Dry Load Sample Equilibrate->Load Elute Elute with Mobile Phase (+ 0.5% TEA) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

TroubleshootingTree Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Tailing->NoElution No Sol_TEA Add 0.5-2% TEA to Mobile Phase Tailing->Sol_TEA Yes LowYield Low Yield / Decomposition? NoElution->LowYield No Sol_Polarity Increase Mobile Phase Polarity NoElution->Sol_Polarity Yes Sol_Alumina Switch to Alumina or C18 Column LowYield->Sol_Alumina Yes Sol_DryLoad Check Solubility & Use Dry Loading LowYield->Sol_DryLoad No

Caption: Decision tree for troubleshooting common chromatography issues.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of ~1 gram of crude this compound.

1. Materials and Equipment

  • Chemicals: Crude product, Silica gel (230-400 mesh), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA), Dichloromethane (DCM), Sand (acid-washed).

  • Equipment: Glass chromatography column (e.g., 40 mm diameter), solvent reservoir, fraction collector or test tubes, TLC plates, TLC chamber, UV lamp (254 nm), rotary evaporator, round-bottom flasks.

2. Preparation and Column Packing

  • Determine Silica Quantity: For 1 g of crude product, use approximately 40-50 g of silica gel (a ~40:1 ratio).

  • Prepare the Slurry: In a beaker, create a slurry of the 50 g of silica gel in ~200 mL of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.[6]

  • Pack the Column: Secure the column vertically. Ensure the stopcock is closed and place a small plug of glass wool or cotton at the bottom. Add a ~1 cm layer of sand.

  • Pour the silica slurry into the column using a funnel. Tap the sides of the column continuously to ensure an even, compact bed and to dislodge any trapped air bubbles.

  • Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[6]

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate: Wash the column with 2-3 column volumes of the mobile phase (95:5 Hexane:EtOAc + 0.5% TEA).

3. Sample Loading (Dry Loading Method)

  • Dissolve the 1 g of crude product in a minimal amount of DCM (~10-15 mL) in a 100 mL round-bottom flask.

  • Add ~2-3 g of silica gel to the flask and swirl to mix.

  • Remove all solvent on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully layer this powder onto the top of the sand layer in the prepared column.

4. Elution and Fraction Collection

  • Carefully fill the space above the sample with the initial mobile phase.

  • Begin eluting the column, collecting fractions (e.g., 15-20 mL per fraction). Use gentle air pressure (flash chromatography) for a faster, more efficient separation.

  • As the elution progresses, you can choose to run isocratically or gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 85:15 Hexane:EtOAc, all containing 0.5% TEA).

5. Analysis and Work-up

  • Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and elute with your chosen solvent system.

  • Visualize the spots under a UV lamp.

  • Combine all fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent. Obtain the final mass and calculate the yield.

References

identifying side products in the synthesis of 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during these syntheses. Our goal is to equip you with the scientific understanding and practical protocols necessary to identify and mitigate the formation of common side products, thereby improving yield, purity, and overall success of your reactions.

Introduction: The Challenge of Selectivity

The synthesis of 4-chloroquinolines is a cornerstone in the development of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine. The common synthetic strategies, while well-established, are often plagued by the formation of side products that can complicate purification and significantly reduce yields. These syntheses typically involve a two-stage process: first, the construction of the quinoline core to form a 4-hydroxyquinoline (or its tautomer, a 4-quinolone), followed by a chlorination step. Alternatively, methods like the Vilsmeier-Haack reaction offer a more direct approach. Each of these routes presents unique challenges and a distinct profile of potential impurities. This guide will provide a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is producing a significant amount of the wrong isomer. How can I favor the formation of the 4-quinolone over the 2-quinolone?

A1: This is a classic issue of kinetic versus thermodynamic control. The Conrad-Limpach reaction, which condenses an aniline with a β-ketoester, can lead to two different cyclized products.[1]

  • 4-Quinolone (Kinetic Product): Formed at lower temperatures (typically room temperature to ~100°C). The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the more reactive ketone carbonyl of the β-ketoester.[1]

  • 2-Quinolone (Thermodynamic Product): Favored at higher temperatures (e.g., >140°C). At elevated temperatures, the initial reaction becomes reversible, and the aniline can attack the less reactive ester carbonyl, which ultimately leads to the more stable 2-quinolone isomer.[2][3]

Solution: To maximize the yield of the desired 4-quinolone precursor, maintain strict temperature control and conduct the initial condensation step at or near room temperature before proceeding to the high-temperature cyclization.[4]

Q2: After chlorination with phosphorus oxychloride (POCl₃), my TLC plate shows a spot that corresponds to the 4-hydroxyquinoline starting material. What's causing this incomplete reaction?

A2: Incomplete conversion during the chlorination of 4-hydroxyquinolines is a frequent problem. Several factors can contribute to this:

  • Moisture: POCl₃ reacts violently with water to form phosphoric acid and HCl, which neutralizes its chlorinating ability.[5] Anhydrous conditions are paramount.

  • Reagent Quality: Old or improperly stored POCl₃ may have already been partially hydrolyzed, reducing its efficacy. Using freshly distilled POCl₃ is recommended.[6]

  • Insufficient Temperature or Time: The chlorination typically requires heating (refluxing in POCl₃, often 90-120°C) for several hours to proceed to completion.[6]

  • Inadequate Amount of POCl₃: While POCl₃ is often used as the solvent, if used in smaller quantities, an insufficient molar ratio will result in incomplete conversion.

Solution: Ensure all glassware is oven-dried, use freshly distilled POCl₃, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction by TLC until the starting material spot is no longer visible.[6]

Q3: My final 4-chloroquinoline product seems to convert back to the 4-hydroxyquinoline during workup. How can I prevent this hydrolysis?

A3: The 4-chloro group on the quinoline ring is an activated leaving group, making the product susceptible to nucleophilic substitution, especially by water, during the workup. This hydrolysis is often accelerated in basic or acidic conditions.[7]

Solution: The workup procedure is critical. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel of crushed ice, is the standard and safest method.[2][8] This rapidly cools the mixture and begins the controlled hydrolysis of excess POCl₃. It is crucial to then neutralize the acidic solution carefully, keeping the temperature low to minimize hydrolysis of the product. Extraction into an organic solvent should be performed promptly after neutralization.

Q4: I am observing significant tar and dark-colored impurity formation in my reaction. What is the cause and how can I minimize it?

A4: Tar formation is common in quinoline syntheses that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions, and can also occur during the chlorination of electron-rich 4-hydroxyquinolines.[6] This is often due to polymerization and degradation of starting materials, intermediates, or the product itself under harsh conditions.

Solution:

  • Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the recommended range for the specific synthesis.

  • Moderators: In classical quinoline syntheses, moderators like ferrous sulfate are used to make the reaction less violent and reduce charring.

  • Purification: If tar formation is unavoidable, purification of the crude product is necessary. While challenging, techniques like column chromatography or, in some cases, distillation or recrystallization can be employed to isolate the desired product from the tarry residue.[9][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 4-chloroquinolines.

Issue 1: Presence of Isomeric Impurities (e.g., 2-Quinolones)
  • Diagnosis:

    • TLC Analysis: The 2-quinolone isomer will likely have a different Rf value than the 4-quinolone.

    • ¹H NMR Spectroscopy: The proton signals, particularly for the protons on the pyridine ring, will show distinct chemical shifts and coupling patterns for the two isomers.

    • Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns may differ.

  • Root Cause Analysis & Solution Workflow:

    G Start Isomeric Impurity Detected (e.g., 2-Quinolone) Check_Synth Identify Synthetic Step: Conrad-Limpach or Camps? Start->Check_Synth CL_Path Conrad-Limpach Check_Synth->CL_Path Conrad-Limpach Camps_Path Camps Cyclization Check_Synth->Camps_Path Camps Temp_Check Review Condensation Temperature CL_Path->Temp_Check Camps_Mech Review Substrate and Base Strength Camps_Path->Camps_Mech High_Temp Temperature > 140°C? (Thermodynamic Control) Temp_Check->High_Temp Yes Low_Temp Temperature ~ RT? (Kinetic Control) Temp_Check->Low_Temp No Solution_CL Solution: Lower condensation temp. to favor 4-quinolone. High_Temp->Solution_CL Solution_Camps Solution: Modify substrate or use stronger base to favor 4-quinolone cyclization. Camps_Mech->Solution_Camps

    Caption: Troubleshooting workflow for isomeric impurities.

Issue 2: Incomplete Chlorination & Product Hydrolysis
  • Diagnosis:

    • TLC Analysis: A persistent spot corresponding to the 4-hydroxyquinoline starting material. During workup, the product spot may diminish while the starting material spot reappears.

    • ¹H NMR Spectroscopy: Presence of signals corresponding to both the 4-chloro and 4-hydroxyquinoline species in the crude product spectrum.

    • IR Spectroscopy: A broad O-H stretch may be visible if a significant amount of the hydroxy compound is present.

  • Root Cause Analysis & Solution Workflow:

    G Start Incomplete Chlorination or Product Hydrolysis Detected Check_Step Problem Occurs During? Start->Check_Step Reaction During Reaction: (Unreacted Starting Material) Check_Step->Reaction Reaction Workup During Workup: (Product Hydrolysis) Check_Step->Workup Workup Reaction_Causes Potential Causes: 1. Wet Reagents/Glassware 2. Degraded POCl₃ 3. Insufficient Heat/Time Reaction->Reaction_Causes Workup_Causes Potential Causes: 1. Aggressive Quench 2. Prolonged contact with H₂O 3. High pH/temp during neutralization Workup->Workup_Causes Reaction_Solutions Solutions: - Use oven-dried glassware - Use freshly distilled POCl₃ - React under inert gas (N₂/Ar) - Increase temp/time & monitor by TLC Reaction_Causes->Reaction_Solutions Workup_Solutions Solutions: - Use 'reverse quench' onto ice - Keep temp < 20°C during quench - Neutralize slowly and cautiously - Promptly extract product Workup_Causes->Workup_Solutions

    Caption: Troubleshooting workflow for chlorination issues.

Data Summary: Reaction Condition Effects

The choice of reaction conditions can dramatically influence the outcome, particularly in syntheses where multiple products are possible.

Synthesis StepParameterConditionPrimary ProductMajor Side Product(s)Reference
Conrad-Limpach TemperatureLow (~25-80°C)4-Quinolone (Kinetic)2-Quinolone[1]
TemperatureHigh (>140°C)2-Quinolone (Thermodynamic)4-Quinolone[2]
Chlorination Reagent ConditionAnhydrous, Fresh POCl₃4-Chloroquinoline-[6]
Reagent ConditionWet/Decomposed POCl₃-Unreacted 4-Hydroxyquinoline[6]
Workup (Quench) MethodSlow reverse quench onto ice4-Chloroquinoline-[8]
MethodDirect addition of water-4-Hydroxyquinoline (hydrolysis)[7]
Vilsmeier-Haack SubstrateAcetanilide with EDG4-Chloroquinoline derivative-[11]
SubstrateAcetanilide with EWGLow/No ProductUnreacted starting material[4][11]

EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group

Experimental Protocols

Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride (POCl₃)

This protocol describes a safe and controlled "reverse quench" method to hydrolyze excess POCl₃ and begin the workup process.

  • Preparation: In a separate flask, large enough to contain at least 5-10 times the volume of the reaction mixture, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Equip this flask with a mechanical stirrer and a thermometer.

  • Cooling: Cool the POCl₃ reaction mixture to room temperature or below in an ice bath.

  • Addition: Begin vigorous stirring of the ice/bicarbonate slurry. Slowly and carefully, add the POCl₃ reaction mixture dropwise via an addition funnel to the slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 20°C by controlling the rate of addition.[2]

  • Neutralization: After the addition is complete, allow the mixture to stir until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, slowly add more sodium bicarbonate solution.

  • Extraction: Promptly transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 4-Chloroquinoline by Column Chromatography

This protocol provides a general method for purifying crude 4-chloroquinoline from less polar impurities and more polar impurities like the unreacted 4-hydroxyquinoline.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of petroleum ether (or hexanes) and ethyl acetate. The desired 4-chloroquinoline product should have an Rf value of approximately 0.3-0.4 for good separation. The more polar 4-hydroxyquinoline will have a much lower Rf value.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[6]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top.[6]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column.[6]

  • Elution:

    • Begin eluting the column with the least polar solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions that contain the pure 4-chloroquinoline product.

    • Remove the solvent by rotary evaporation to yield the purified product.[6]

Mechanistic Insights via Visualization

Understanding the reaction pathways that lead to side products is key to preventing their formation.

Mechanism: Formation of 2-Quinolone vs. 4-Quinolone

This diagram illustrates the temperature-dependent regioselectivity in the Conrad-Limpach synthesis.

G cluster_reactants Reactants cluster_kinetic Kinetic Pathway (Low Temp) cluster_thermo Thermodynamic Pathway (High Temp) Aniline Aniline Attack_Ketone Attack on Ketone (More Reactive) Aniline->Attack_Ketone Attack_Ester Attack on Ester (Reversible, Less Reactive) Aniline->Attack_Ester Ketoester β-Ketoester Ketoester->Attack_Ketone Ketoester->Attack_Ester Intermediate_K Enamine Intermediate Attack_Ketone->Intermediate_K Product_4Q 4-Quinolone Intermediate_K->Product_4Q Cyclization Intermediate_T β-Ketoanilide Intermediate Attack_Ester->Intermediate_T Product_2Q 2-Quinolone (Side Product) Intermediate_T->Product_2Q Cyclization

References

Technical Support Center: Optimization of Gould-Jacobs Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Gould-Jacobs reaction for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the Gould-Jacobs reaction, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Issue 1: Low or No Product Yield

Question: My Gould-Jacobs reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Gould-Jacobs reaction can be a frustrating issue, often stemming from incomplete initial condensation or inefficient thermal cyclization. Let's break down the potential culprits and their solutions:

  • Incomplete Condensation: The first step of the reaction, the formation of the anilidomethylenemalonate intermediate, is crucial. If this step is inefficient, the subsequent cyclization will naturally result in a low yield.

    • Troubleshooting:

      • Reaction Temperature and Time: For the condensation of aniline with diethyl ethoxymethylenemalonate (DEEM), a common starting point is heating the mixture at 100-140°C for 1-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.

      • Reagent Stoichiometry: Employing a slight excess of the malonic ester derivative can effectively drive the condensation to completion. In some protocols, excess DEEM is even used as both a reagent and a solvent.[1]

      • Purity of Reactants: Ensure that the aniline is free from impurities and that the DEEM has not hydrolyzed. The presence of water can interfere with the condensation step.

  • Inefficient Thermal Cyclization: The high-temperature cyclization step is often the most challenging aspect of the Gould-Jacobs reaction.

    • Troubleshooting:

      • Insufficient Temperature: This is a common reason for failed cyclization. The required temperature is typically high, often exceeding 250°C.[2] The use of high-boiling point solvents like diphenyl ether or Dowtherm A is standard practice to achieve these temperatures.[2]

      • Reaction Time: While high temperatures are necessary, prolonged heating can lead to decomposition of the product.[3] It is crucial to find the optimal balance between temperature and reaction time. A thorough time-temperature study is recommended to maximize the yield.[3]

      • Solvent Choice: The choice of solvent is critical for efficient heat transfer. Mineral oil, diphenyl ether, and Dowtherm A are commonly used, with studies showing that these solvents can increase cyclization yields to as high as 95% in many cases.[2] However, these solvents can be difficult to remove during work-up.[2]

  • Substrate Reactivity: The electronic nature of the aniline substrate significantly influences the reaction.

    • Troubleshooting:

      • Electron-Donating Groups (EDGs): Anilines bearing EDGs at the meta-position are particularly effective in the Gould-Jacobs reaction.[4][5]

      • Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs may be less reactive and require more forcing conditions. Consider alternative synthetic routes if optimization proves challenging.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low or No Yield check_condensation Check Condensation Step (TLC) start->check_condensation incomplete_condensation Incomplete Condensation check_condensation->incomplete_condensation optimize_condensation Optimize Condensation: - Increase Temp (100-140°C) - Increase Time (1-3h) - Use Excess DEEM incomplete_condensation->optimize_condensation Yes condensation_complete Condensation Complete incomplete_condensation->condensation_complete No optimize_condensation->check_condensation check_cyclization Check Cyclization Step condensation_complete->check_cyclization inefficient_cyclization Inefficient Cyclization check_cyclization->inefficient_cyclization optimize_cyclization Optimize Cyclization: - Increase Temp (>250°C) - Use High-Boiling Solvent - Optimize Reaction Time inefficient_cyclization->optimize_cyclization Yes product_formed Product Formed inefficient_cyclization->product_formed No optimize_cyclization->check_cyclization

Caption: A decision tree for troubleshooting low product yield in the Gould-Jacobs reaction.

Issue 2: Side Reactions and Impurity Formation

Question: My reaction is producing a significant amount of tar and other impurities. How can I minimize these side reactions?

Answer:

The formation of tar and other byproducts is a common issue in the Gould-Jacobs reaction, primarily due to the high temperatures required for cyclization.

  • Thermal Decomposition: At temperatures above 250°C, both the starting materials and the desired quinoline product can decompose, leading to charring and the formation of complex, insoluble materials.[2]

    • Troubleshooting:

      • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to reduce reaction times and improve yields.[3] By rapidly and uniformly heating the reaction mixture, microwave synthesis can often achieve the necessary cyclization temperature in minutes rather than hours, minimizing thermal decomposition.[3]

      • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be advantageous. This approach can lead to higher throughput, is more energy-efficient, and simplifies work-up.[6] However, careful temperature control is paramount to avoid runaway reactions and decomposition.

      • Flow Chemistry: Continuous flow reactors offer precise control over reaction temperature and time, which can significantly reduce the formation of byproducts.[7]

  • Regioselectivity Issues: When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[2]

    • Troubleshooting:

      • Understanding Directing Effects: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors.[2] Electron-donating groups generally direct the cyclization to the less sterically hindered ortho position. A detailed investigation of the regioselectivity under different conditions (gas-phase vs. solution-phase) can provide valuable insights.[8][9]

      • Strategic Blocking Groups: In some cases, a blocking group can be temporarily introduced to direct the cyclization to the desired position, followed by its removal in a subsequent step.

      • Alternative Synthetic Routes: If achieving the desired regioselectivity is proving difficult, consider alternative quinoline syntheses such as the Combes or Friedländer reactions, which may offer better control.[10]

Issue 3: Difficulties with Reaction Work-up

Question: I am struggling to remove the high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) from my reaction mixture. What are the best practices for this?

Answer:

The high boiling points of solvents like Dowtherm A and diphenyl ether, while essential for the reaction, make them challenging to remove.

  • Troubleshooting:

    • Precipitation and Filtration: Upon cooling the reaction mixture, the desired 4-hydroxyquinoline product often precipitates. This allows for separation by filtration, leaving the bulk of the high-boiling solvent behind. Washing the precipitate with a low-boiling organic solvent in which the high-boiling solvent is soluble can further aid in its removal.

    • Vacuum Distillation: If the product is thermally stable, the high-boiling solvent can be removed by vacuum distillation. However, this requires high vacuum and temperature, which may not be suitable for all products.

    • Solvent Extraction: After diluting the reaction mixture with a suitable organic solvent, the product can sometimes be selectively extracted. This is highly dependent on the solubility characteristics of the product and the high-boiling solvent.

    • Consider Greener Alternatives: Whenever possible, explore the use of more environmentally friendly and easier-to-remove solvents.[11][12] While the options for such high-temperature reactions are limited, ongoing research in green chemistry may provide viable alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the key steps and the mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester (like DEEM) to form an anilidomethylenemalonic ester intermediate.[4][5] This is followed by a thermal 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[4][5] This product exists predominantly in its 4-oxo tautomeric form. Subsequent saponification of the ester and decarboxylation of the resulting carboxylic acid produces the final 4-hydroxyquinoline.[4][5]

Gould-Jacobs Reaction Mechanism

gould_jacobs_mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation aniline Aniline intermediate1 Anilidomethylenemalonate aniline->intermediate1 + DEEM deem DEEM intermediate2 Anilidomethylenemalonate quinoline_ester 4-Hydroxy-3-carboalkoxyquinoline intermediate2->quinoline_ester Heat (>250°C) quinoline_ester2 4-Hydroxy-3-carboalkoxyquinoline quinoline_acid 4-Hydroxyquinoline-3-carboxylic acid quinoline_ester2->quinoline_acid Base (e.g., NaOH) quinoline_acid2 4-Hydroxyquinoline-3-carboxylic acid final_product 4-Hydroxyquinoline quinoline_acid2->final_product Heat

Caption: The four main steps of the Gould-Jacobs reaction for quinoline synthesis.

Q2: What are the main advantages and limitations of the Gould-Jacobs reaction?

A2:

  • Advantages:

    • It is a versatile method for the synthesis of 4-hydroxyquinolines, which are important precursors for many pharmaceuticals, including several quinolone antibiotics like rosoxacin and oxolinic acid.[4][13]

    • The starting materials, anilines and malonic esters, are readily available.

  • Limitations:

    • The reaction often requires harsh conditions, including very high temperatures, which can lead to low yields and the formation of byproducts.[2]

    • The use of high-boiling point solvents can make product isolation and purification difficult.[2]

    • With asymmetrically substituted anilines, controlling the regioselectivity of the cyclization can be a significant challenge.[2]

Q3: How do modern techniques like microwave-assisted synthesis improve the Gould-Jacobs reaction?

A3: Microwave-assisted synthesis offers several advantages over conventional heating for the Gould-Jacobs reaction. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes.[3] This not only improves efficiency but also often leads to higher yields and purer products by minimizing thermal decomposition that can occur with prolonged heating.[3]

Q4: What is the effect of substituents on the aniline ring on the outcome of the reaction?

A4: Substituents on the aniline ring have a pronounced effect on the Gould-Jacobs reaction. Electron-donating groups (EDGs) at the meta-position generally facilitate the reaction.[4][5] Conversely, strong electron-withdrawing groups (EWGs) can deactivate the aniline, making the initial nucleophilic attack on the malonic ester derivative more difficult and potentially requiring more forcing conditions. The position of the substituent also plays a crucial role in determining the regioselectivity of the cyclization step.[2]

Data Summary Tables

Table 1: Recommended Solvents and Temperature Ranges for Cyclization

SolventBoiling Point (°C)Typical Reaction Temperature (°C)Notes
Dowtherm A257250 - 260Excellent heat transfer, but difficult to remove.
Diphenyl ether259250 - 260Similar properties to Dowtherm A.[2]
Mineral Oil>300250 - 280High boiling point, but can be challenging to separate from the product.[2]
None (Solvent-free)N/A260 - 400Environmentally friendly, but requires precise temperature control to avoid decomposition.[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes[3]
Yield Often moderate to lowGenerally higher[3]
Purity Can be lower due to thermal decompositionOften higher with fewer byproducts[3]
Energy Efficiency LowerHigher
Temperature Control Can have temperature gradientsMore uniform heating

Experimental Protocols

General Protocol for a Microwave-Assisted Gould-Jacobs Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold at this temperature for 10-20 minutes. Monitor the pressure in the vial.

  • Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product may precipitate out of the mixture.

  • Isolation: Add a small amount of a cold solvent like acetonitrile or ethanol to the solidified mixture and triturate to break up the solid. Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold solvent to remove any residual starting materials or byproducts.

  • Drying: Dry the product under vacuum to obtain the 4-hydroxy-3-carboethoxyquinoline.

  • Analysis: Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).

References

Technical Support Center: Navigating the Solubility Challenges of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of methyl 4-chloroquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Here, we provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research. Our goal is to equip you with the knowledge to systematically troubleshoot and optimize the solubility of this versatile quinoline derivative.

Understanding the Molecule: Structural Insights into Solubility

This compound possesses a unique combination of functional groups that dictate its solubility profile. The quinoline core, a fused aromatic heterocyclic system, is inherently hydrophobic. The presence of a chlorine atom at the 4-position further enhances its lipophilicity. Conversely, the methyl ester group at the 6-position introduces a degree of polarity. This amphipathic nature is central to its solubility behavior, often leading to limited solubility in a wide range of common organic solvents. As with many quinoline derivatives, this compound is generally more soluble in polar organic solvents.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in common solvents like methanol or acetone at room temperature?

A1: The limited solubility at room temperature is expected due to the molecule's rigid, crystalline structure and the interplay of its hydrophobic quinoline backbone and the polar ester group.[3] Many organic compounds require thermal energy to overcome the crystal lattice energy and allow for solvation.[1]

Q2: I observe an oily residue instead of a clear solution when trying to dissolve the compound at higher temperatures. What is happening?

A2: This phenomenon, known as "oiling out," occurs when the compound melts before it fully dissolves, or when a supersaturated solution formed at a high temperature separates into a liquid phase of the compound instead of forming crystals upon cooling.[4] This is common when the solvent is not ideal or when the solution is cooled too rapidly.

Q3: Can I use a solvent mixture to improve solubility?

A3: Absolutely. Using a binary solvent system is a highly effective strategy.[4] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like DMF or DMSO) and then carefully add a "poor" solvent (one in which it is less soluble) to reach the desired concentration and induce controlled precipitation or maintain a stable solution.

Q4: How can I be certain that my compound is fully dissolved and not just a fine suspension?

A4: A true solution will be clear and transparent. To confirm, you can shine a laser pointer through the solution. If the beam is visible (the Tyndall effect), it indicates the presence of suspended particles.[5] For a more definitive test, filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate using a technique like HPLC-UV. A significant drop in concentration after filtration confirms incomplete dissolution.[5]

Troubleshooting Guide: A Systematic Approach to Solubility Optimization

This section provides a structured workflow to systematically determine the optimal solvent and conditions for dissolving this compound.

Step 1: Solvent Screening

The first step is to perform a systematic solvent screening to identify promising candidates. It is recommended to test a range of solvents with varying polarities.

Protocol for Solvent Screening:

  • Preparation: In small, labeled vials, place a small, accurately weighed amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Room Temperature Observation: Vigorously vortex each vial for 1-2 minutes and visually assess the solubility at room temperature. Note your observations (e.g., insoluble, partially soluble, fully soluble).

  • Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial in a controlled manner (e.g., in a heat block or water bath) while stirring. Increase the temperature in increments (e.g., 40 °C, 60 °C, 80 °C), being careful not to exceed the solvent's boiling point.

  • Hot Solubility Observation: Observe if the compound dissolves at an elevated temperature. If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if the compound precipitates, which is a good indicator for recrystallization solvents.[4]

  • Record Keeping: Meticulously record your observations in a table.

Table 1: Solvent Screening Template for this compound

SolventPolaritySolubility at Room Temp.Solubility at 40°CSolubility at 60°CNotes
Dichloromethane (DCM)Non-polar
TolueneNon-polar
Diethyl EtherNon-polar
Ethyl Acetate (EtOAc)Intermediate
Tetrahydrofuran (THF)Intermediate
AcetonePolar Aprotic
Acetonitrile (ACN)Polar Aprotic
Isopropanol (IPA)Polar Protic
Ethanol (EtOH)Polar Protic
Methanol (MeOH)Polar Protic
Dimethylformamide (DMF)Polar AproticHigh boiling point
Dimethyl Sulfoxide (DMSO)Polar AproticHigh boiling point
Step 2: Solubility Enhancement Techniques

If single solvents do not provide the desired solubility, the following techniques can be employed.

A. Co-solvency:

This technique involves using a mixture of solvents to achieve the desired solubility.[6]

Protocol for Co-solvency:

  • Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF or DMSO).

  • Gradually add a "poor" solvent (a miscible solvent in which the compound is less soluble) until the desired concentration is reached or slight turbidity is observed.

  • Gentle heating may be required to achieve a clear solution.

B. pH Modification:

For compounds with ionizable groups, adjusting the pH of the solvent can significantly impact solubility.[5] While this compound is not strongly acidic or basic, the quinoline nitrogen has a pKa and can be protonated under acidic conditions, which may enhance solubility in certain systems.

C. Temperature Adjustment:

As observed in the solvent screening, increasing the temperature generally enhances the solubility of solid organic compounds.[1] For experimental procedures, it is crucial to ensure that the compound remains in solution upon cooling to the working temperature. If precipitation occurs, the initial concentration was too high for that temperature.

Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

solubility_troubleshooting start Start: Undissolved Compound solvent_screen Step 1: Perform Solvent Screening (See Table 1) start->solvent_screen check_solubility Is the compound soluble in a suitable single solvent? solvent_screen->check_solubility soluble Proceed with Experiment check_solubility->soluble Yes not_soluble No check_solubility->not_soluble No use_enhancement Step 2: Employ Solubility Enhancement Techniques not_soluble->use_enhancement co_solvency Try Co-solvency (e.g., DMF/Water, DMSO/Methanol) use_enhancement->co_solvency temp_adjust Adjust Temperature (Gentle Heating) use_enhancement->temp_adjust re_evaluate Re-evaluate Solubility co_solvency->re_evaluate temp_adjust->re_evaluate re_evaluate->soluble Successful re_evaluate->use_enhancement Unsuccessful

References

long-term stability and storage of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-chloroquinoline-6-carboxylate

A Guide to Long-Term Stability, Storage, and Experimental Integrity

Welcome to the dedicated support center for this compound (CAS No. 648449-01-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic intermediate. Ensuring the stability and purity of this compound is paramount for reproducible and successful experimental outcomes. This document provides in-depth technical guidance, troubleshooting protocols, and validated procedures to maintain the integrity of your material from vial to reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

The compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] It is critical to keep the container tightly sealed and in a dry environment to prevent degradation.[2][3][4] Storing it in a desiccator within the recommended temperature range is an excellent practice.

Q2: How sensitive is this compound to atmospheric moisture and air?

This compound is susceptible to degradation from both moisture and atmospheric oxygen, albeit slowly under ambient conditions.

  • Moisture: The primary risk is the hydrolysis of the methyl ester group to the corresponding carboxylic acid (4-chloroquinoline-6-carboxylic acid). This is accelerated by acidic or basic conditions. Storing the compound in a dry, sealed container is essential.[3][5]

  • Air/Oxygen: While the compound is relatively stable, long-term exposure to air, especially in the presence of light, can lead to gradual oxidation of the quinoline ring system.[1][3]

Q3: Is the compound light-sensitive?

Yes, like many heterocyclic aromatic compounds, it is advisable to protect it from light. Store the container in a dark place or use an amber vial to prevent potential photodegradation.[3][6]

Q4: What are the visible signs of compound degradation?

As a solid, this compound is typically an off-white or pale yellow powder.[2] Signs of degradation can include:

  • Color Change: A significant darkening to yellow, brown, or tan.

  • Change in Texture: Clumping or the appearance of a sticky or oily residue, often indicating moisture absorption and hydrolysis.

  • Insolubility: Difficulty dissolving in solvents where it was previously soluble.

If any of these signs are observed, it is crucial to re-analyze the compound's purity before use.

Q5: Can I store this compound in solution? For how long?

Storing this compound in solution is not recommended for long-term use . The stability in solution is highly dependent on the solvent, concentration, temperature, and presence of contaminants.

  • Protic Solvents (e.g., Methanol, Ethanol): Risk of transesterification or solvolysis.

  • Aqueous/Moist Solvents: High risk of hydrolysis of the ester.

  • Aprotic Solvents (e.g., DMSO, DMF): Generally more stable, but should be prepared fresh for best results. If short-term storage (1-2 days) is necessary, store in an anhydrous aprotic solvent at -20°C under an inert atmosphere. Always perform a quality check if the solution has been stored for any length of time.

Visual Guide 1: Compound Handling Workflow

This diagram outlines the best-practice workflow from receiving the compound to its long-term storage.

cluster_0 Receiving & Initial Inspection cluster_1 Short-Term Handling cluster_2 Long-Term Storage Receive Receive Compound Inspect Inspect Container Seal & Compound Appearance Receive->Inspect Immediately upon arrival Weigh Weigh Aliquot for Use Inspect->Weigh If seal is intact & appearance is normal Purge Purge Headspace with Inert Gas (Ar/N2) Weigh->Purge Quickly in low-humidity environment Seal Reseal Container Tightly Purge->Seal Store Store at 2-8°C Seal->Store Immediately after use Protect Protect from Light (e.g., in box or dark area) Store->Protect Desiccate Place in Desiccator (Recommended) Store->Desiccate

Caption: Workflow for receiving and storing the compound.

Troubleshooting Guide

If you encounter issues during your experiments, consult this table for potential causes and solutions related to the compound's integrity.

Symptom / Observation Potential Cause Related to Compound Integrity Recommended Action & Troubleshooting
Low or no yield in a nucleophilic substitution reaction. The chlorine at the 4-position has been hydrolyzed to a hydroxyl group, rendering the compound unreactive for the intended substitution.1. Purity Check: Run a TLC or HPLC analysis (see protocols below). Look for a more polar spot/peak corresponding to the hydrolyzed product. 2. Confirm Structure: Use LC-MS to check for a mass corresponding to the hydrolyzed product (C₁₁H₉NO₃, MW 203.19). 3. Solution: Use a fresh, unopened vial of the compound or purify the existing stock.
Reaction yields a mixture of desired product and a carboxylic acid byproduct. The methyl ester at the 6-position has partially hydrolyzed. This can be due to improper storage or reaction conditions (e.g., presence of water, basic/acidic contaminants).1. Analyze Reaction: Check the crude reaction mixture by LC-MS for the mass of the carboxylic acid byproduct (C₁₀H₆ClNO₂, MW 207.61).[1] 2. Dry Solvents/Reagents: Ensure all reaction components are rigorously dried. 3. Purity Check: Assess the purity of the starting material before starting the reaction.
Compound appears clumped, discolored, or fails to dissolve properly. Significant degradation has likely occurred, primarily due to moisture absorption and subsequent hydrolysis.Do not use the compound. Discard according to your institution's safety protocols.[5][7] Procure a fresh batch to ensure experimental validity.

Visual Guide 2: Potential Degradation Pathways

This diagram illustrates the two primary degradation mechanisms for this compound.

A This compound B Hydrolysis of Ester (Moisture, H+/OH-) A->B D Nucleophilic Attack on C4 (e.g., H2O, heat) A->D C 4-Chloroquinoline-6-carboxylic acid B->C Primary Pathway E Methyl 4-hydroxyquinoline-6-carboxylate D->E Secondary Pathway

Caption: Key degradation pathways of the compound.

Experimental Protocols for Quality Control

As a Senior Application Scientist, I advocate for a self-validating system. Do not assume purity; verify it.

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a quick, qualitative check for gross impurities.

  • Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate).

  • Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.5.

  • Spotting: Carefully spot a small amount of the prepared solution onto the TLC plate baseline.

  • Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization:

    • Examine the plate under UV light (254 nm). The main spot should be clearly visible.

    • Stain the plate with a suitable agent like potassium permanganate to visualize non-UV active impurities.

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities like the hydrolyzed acid), indicates degradation.

Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

For accurate, quantitative assessment of purity, HPLC is the preferred method.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent like Acetonitrile. Dilute as necessary to fall within the detector's linear range.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid) is typical.

      • Example Gradient: Start at 30% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 310 nm).

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >97% is generally expected for high-quality material.[2]

Summary of Physicochemical and Storage Data

ParameterValueSource
CAS Number 648449-01-8[1],[2],[8]
Molecular Formula C₁₁H₈ClNO₂[1],[2]
Molecular Weight 221.64 g/mol [1],[2]
Physical Form Solid[2]
Recommended Storage Temp. 2-8°C[1],[2]
Required Conditions Dry, Tightly Sealed, Protected from Light[2],[3],[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, moisture[3],[5]

References

Technical Support Center: Removing Colored Impurities from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with colored impurities during their synthetic and purification workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity for your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding colored impurities in quinoline derivatives.

Q1: Why is my "pure" quinoline derivative colored?

A1: While pure quinoline is a colorless liquid, many of its derivatives are susceptible to discoloration, often appearing yellow or brown.[1] This is typically due to the formation of trace-level, highly conjugated impurities that absorb visible light. The primary causes include:

  • Oxidation: Exposure to air can lead to the formation of N-oxides and other oxidized species, which are often colored.[1]

  • Degradation: Exposure to light or residual acid/base from the synthesis can catalyze degradation, forming polymeric or condensed byproducts that are highly colored.[2][3]

  • Residual Starting Materials/Byproducts: Impurities from the initial synthesis, especially in classical methods like the Skraup or Doebner-von Miller reactions, can be intensely colored tars.[1][4]

A faint yellow tint may not always signify significant impurity, but for high-purity applications, decolorization is necessary.[1]

Q2: What is the first and simplest method I should try to remove color?

A2: For crystalline solids, the most straightforward initial approach is recrystallization . Often, the colored impurities are present in very small amounts and may be selectively excluded from the crystal lattice of your desired compound, remaining dissolved in the mother liquor. A second recrystallization can further improve the color and purity of your product.[5]

Q3: Are colored impurities always organic molecules?

A3: While most colored impurities in this context are organic, trace metal contamination from catalysts or reaction vessels can sometimes form colored complexes with the quinoline derivative. If you suspect metal contamination, techniques like washing with a chelating agent solution (e.g., EDTA) during workup or using a silica plug with a chelating solvent system might be beneficial.

Q4: When should I consider using activated carbon?

A4: Activated carbon, also known as decolorizing charcoal, is a powerful tool for removing colored impurities.[6][7] It should be considered when:

  • Recrystallization alone fails to remove the color.[5]

  • The solution of your crude product is intensely colored (e.g., dark brown, red, or black).

  • You are dealing with high molecular weight, conjugated impurities, as these adsorb strongly to activated carbon.[7]

However, use it judiciously, as activated carbon can also adsorb your product, leading to yield loss.[7]

II. Troubleshooting Guides: Step-by-Step Decolorization Protocols

This section provides detailed protocols for common decolorization techniques.

Guide 1: Decolorization using Activated Carbon during Recrystallization

Activated carbon is a highly porous material with a large surface area, making it excellent for adsorbing large, colored organic molecules.[8][9]

When to Use This Method:

This is the go-to method for deeply colored solutions of solid quinoline derivatives that are stable to heat.

Experimental Protocol:
  • Dissolution: In an appropriately sized flask, dissolve your crude, colored quinoline derivative in the minimum amount of a suitable hot recrystallization solvent.

  • Cooling (Slightly): Remove the flask from the heat source and allow it to cool for a moment. Crucial Step: Adding charcoal to a boiling solution can cause violent bumping.[7]

  • Addition of Activated Carbon: Add a small amount of activated carbon (a spatula tip, roughly 1-2% by weight of your compound, is a good starting point).[7] Swirl the flask gently.

  • Heating: Return the flask to the heat source and gently boil for 5-10 minutes. This allows for efficient adsorption of the impurities onto the carbon.

  • Hot Filtration: This is a critical step to remove the fine carbon particles.

    • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

    • Quickly filter the hot solution. The filtrate should be significantly less colored, ideally colorless.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Troubleshooting:
  • Color Persists: If the filtrate is still colored, you may need to repeat the process with a fresh portion of charcoal. However, be mindful of diminishing returns and product loss.[7]

  • Low Yield: Activated carbon can adsorb the desired product.[7] Use the minimum amount of charcoal necessary. Wood-based activated carbon, with its larger pore structure, can be particularly effective for large color molecules.[8]

  • Product Crystallizes in the Funnel: Ensure your filtration apparatus is sufficiently pre-heated and that you perform the filtration quickly. Adding a small excess of hot solvent before filtration can also help.

Guide 2: Purification via Column Chromatography

For quinoline derivatives that are oils, non-crystalline solids, or when impurities have similar solubility to the product, column chromatography is a powerful purification method.[10]

Decision-Making Workflow for Column Chromatography

G start Colored Quinoline Derivative is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization +/- Activated Carbon is_solid->recrystallization Yes column_chrom Proceed to Column Chromatography is_solid->column_chrom No (Oil/Amorphous) is_pure Is the product pure and colorless? recrystallization->is_pure is_pure->column_chrom No end Pure, Colorless Product is_pure->end Yes

Caption: Decision tree for choosing a purification method.

Experimental Protocol:
  • Stationary Phase Selection:

    • Normal Phase (Silica Gel): Most common, but the acidic nature of silica can cause streaking or degradation of basic quinolines.[1]

    • Normal Phase (Alumina): A good alternative. Use neutral or basic alumina to avoid issues with the basic quinoline nitrogen.[1]

    • Reversed-Phase (C18): Effective for less polar quinoline derivatives.[1][11]

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Aim for a retention factor (Rf) of ~0.3 for your desired compound.

    • For Silica Gel: To prevent streaking, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).[1]

  • Column Packing and Loading:

    • Pack the column with your chosen stationary phase as a slurry in the eluent.

    • Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions. Monitor the separation by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent under reduced pressure to obtain your purified quinoline derivative.

Troubleshooting:
  • Compound Streaking on TLC/Column: This is often due to the interaction of the basic nitrogen with acidic silica. Add a basic modifier like triethylamine to your eluent.[1]

  • Poor Separation: If impurities are too close to your product's Rf, try a different solvent system or a different stationary phase (e.g., switch from silica to alumina).

  • Compound Decomposition: If you suspect your compound is degrading on silica, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

Guide 3: Distillation for Liquid Derivatives

If your quinoline derivative is a thermally stable liquid, vacuum distillation can be an excellent method for removing non-volatile (and often colored) impurities.[1]

Experimental Protocol:
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying (Optional): If water is a potential impurity, you can pre-dry the liquid with a suitable drying agent like Na₂SO₄ and filter before distillation.[12]

  • Distillation:

    • Add the crude liquid quinoline derivative to the distillation flask along with a stir bar or boiling chips.

    • Slowly apply vacuum and begin heating.

    • Collect the fraction that distills at a constant temperature and pressure. This corresponds to your pure product.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) and protected from light to prevent future discoloration.[1]

Troubleshooting:
  • Bumping: Ensure smooth boiling by using a magnetic stirrer or fresh boiling chips.

  • Product Darkens on Heating: Your compound may not be thermally stable. Distillation at a lower pressure will reduce the required temperature. If decomposition persists, chromatography is a better option.

III. Data Summary

The effectiveness of a purification method can often be quantified. The table below provides a conceptual comparison of these techniques.

Purification MethodTypical Yield LossEffectiveness for High Polarity ImpuritiesEffectiveness for Non-Polar ImpuritiesLabor Intensity
Recrystallization 10-30%GoodModerateLow
Recrystallization + Carbon 15-50%[7]ExcellentExcellentModerate
Column Chromatography 20-60%ExcellentExcellentHigh
Vacuum Distillation 5-20%Excellent (if non-volatile)Poor (if volatile)Moderate

IV. Concluding Remarks

The removal of colored impurities from quinoline derivatives is a common challenge that can be overcome with a systematic approach. Start with the simplest method, such as recrystallization, and progress to more powerful techniques like activated carbon treatment or chromatography as needed. Understanding the nature of your compound and the potential impurities will guide you in selecting the most effective purification strategy. Always ensure that the final, purified product is stored properly—protected from air and light—to maintain its integrity.[1]

References

Technical Support Center: Reaction Monitoring for Quinoline Synthesis Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Flawless Execution and Troubleshooting

Welcome to the technical support center dedicated to the nuanced art of monitoring quinoline synthesis reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the rapid, cost-effective, and powerful insights that TLC provides. As basic nitrogen-containing heterocycles, quinolines present unique challenges on standard silica gel plates. This resource moves beyond generic protocols to offer field-proven insights, ensuring your TLC data is not just a picture, but a reliable roadmap to reaction completion and purity.

Here, we will dissect the causality behind common TLC artifacts, provide robust, self-validating protocols, and empower you with the knowledge to troubleshoot effectively.

Core Principles & Workflow

At its heart, TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). For quinoline synthesis, the goal is to resolve the starting material(s) from the desired quinoline product and any intermediates or byproducts. The workflow is a systematic process designed to yield clear, reproducible results.

Standard TLC Experimental Workflow

The following diagram outlines the fundamental steps for performing a TLC analysis to monitor a quinoline synthesis reaction. Adherence to this workflow is the first step in preventing common issues.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber & Eluent prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_sample 3. Prepare & Dissolve Reaction Aliquot spotting 4. Spot Plate (SM, RXN, Co-spot) prep_sample->spotting development 5. Develop Plate drying 6. Dry Plate & Mark Solvent Front visualize 7. Visualize Spots (UV, Stain) drying->visualize calculate 8. Calculate Rf Values interpret 9. Interpret Results

Caption: A flowchart of the standard TLC experimental procedure.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the TLC analysis of quinoline derivatives.

Q1: My quinoline spot is streaking or tailing down the plate. What's happening and how do I fix it?

A: This is the most prevalent issue when analyzing basic compounds like quinolines on standard silica gel plates.[1] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of the sample to "stick" to the baseline and then slowly bleed up the plate during development, resulting in an elongated or "tailed" spot.[1]

  • The Primary Solution: The most effective way to counteract this is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.[1]

Q2: My spots are not moving off the baseline (Rf ≈ 0). What does this mean?

A: An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase (silica gel) and is not sufficiently soluble in the mobile phase. In short, your solvent system is not polar enough to move the compound up the plate.[1]

  • Solutions:

    • Increase Solvent Polarity: Incrementally increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]

Q3: All my spots are running at the solvent front (Rf ≈ 1). How do I resolve them?

A: This is the opposite problem of Q2. An Rf value near one signifies that your compound has a very low affinity for the stationary phase and is highly soluble in the mobile phase.[1] The eluent is too polar, carrying everything with it without allowing for proper partitioning and separation.

  • Solutions:

    • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.[1]

    • Change to a Less Polar Solvent System: If adjusting the ratio doesn't work, select a less polar solvent system. For nonpolar compounds, systems like 5% ethyl acetate in hexanes or even 100% hexanes might be appropriate.[1][3]

Q4: I can't see any spots on my developed TLC plate after checking under the UV lamp. Did my reaction fail?

A: Not necessarily. While quinolines are typically UV-active due to their conjugated aromatic system, several factors could lead to invisible spots.[4]

  • Troubleshooting Steps:

    • Sample Concentration: Your sample may be too dilute to detect.[1] Try re-spotting the sample multiple times in the same location, ensuring the solvent fully evaporates between each application, to increase the concentration on the plate.[5]

    • Use a Visualization Stain: Many compounds are not visible under UV light.[1] Since quinolines are susceptible to oxidation, a potassium permanganate (KMnO₄) stain is often an excellent choice. It reacts with oxidizable functional groups (including the nitrogen heterocycle) to produce yellow-brown spots against a purple background.[6] An iodine chamber is another simple and effective general-purpose method.[1][7]

Q5: How do I definitively know which spot is my product and which is my starting material?

A: The "co-spotting" technique is essential for unambiguous identification on a TLC plate.[8][9]

  • Procedure: On a single TLC plate, you will apply three spots to the baseline:

    • Lane 1 (Reference): A pure, dissolved sample of your starting material.

    • Lane 2 (Co-spot): Apply a spot of your starting material, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): A spot of your reaction mixture.

  • Interpretation: After developing the plate, if the starting material spot in Lane 1 has the same Rf as a spot in Lane 3, and the co-spot in Lane 2 appears as a single, merged spot, you can confidently identify the starting material in your reaction mixture. The new spot(s) in Lane 3 represent your product(s). A reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in Lane 3.[9]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and resolving more complex or persistent TLC issues.

TLC Troubleshooting Decision Tree

Use this logical workflow to diagnose and solve common TLC problems encountered during quinoline synthesis monitoring.

TLC_Troubleshooting start Problem with TLC Result? poor_shape Poor Spot Shape? start->poor_shape poor_position Poor Spot Position? start->poor_position no_spots No Spots Visible? start->no_spots streaking Streaking or Tailing? poor_shape->streaking Yes rf_zero Spots at Baseline (Rf ≈ 0)? poor_position->rf_zero Yes rf_one Spots at Solvent Front (Rf ≈ 1)? poor_position->rf_one No uv_check Checked under UV (254nm)? no_spots->uv_check overloaded Overloaded Sample? streaking->overloaded No add_base Solution: Add 0.1-2% NEt₃ or NH₄OH to eluent. streaking->add_base Yes (Basic Compound) dilute_spot Solution: Dilute sample and/or spot a smaller amount. overloaded->dilute_spot Yes increase_polarity Solution: Increase eluent polarity (e.g., more EtOAc or MeOH). rf_zero->increase_polarity Yes decrease_polarity Solution: Decrease eluent polarity (e.g., less EtOAc, more Hexanes). rf_one->decrease_polarity Yes stain_check Used a Chemical Stain (KMnO4, Iodine)? uv_check->stain_check Spots visible use_stain Action: Use a chemical stain. uv_check->use_stain No spots increase_conc Solution: Concentrate sample or re-spot multiple times. stain_check->increase_conc Still no spots

Caption: A logical workflow for diagnosing and solving common TLC problems.

Data Presentation: Solvent System Selection

The choice of eluent is critical for achieving good separation. An ideal solvent system should provide a retention factor (Rf) for the compound of interest between 0.2 and 0.4.[10] The following table provides starting points for various quinoline derivatives based on their general polarity.

Compound Polarity CategoryRecommended Starting Solvent SystemPolarity AdjustmentTypical Additive for Quinolines
Nonpolar (e.g., simple alkyl- or halo-quinolines)5-20% Ethyl Acetate in HexanesIncrease EtOAc for higher Rf0.5% Triethylamine (NEt₃)
Intermediate Polarity (e.g., quinolines with ester or ether groups)30-60% Ethyl Acetate in HexanesDecrease EtOAc for lower Rf0.5% Triethylamine (NEt₃)
Polar (e.g., amino- or hydroxy-quinolines)2-10% Methanol in DichloromethaneIncrease MeOH for higher Rf0.5% Triethylamine (NEt₃) or 1% NH₄OH
Very Polar / Charged (e.g., quinoline carboxylic acids)10% MeOH in DCM + 1% Acetic AcidMore MeOH to increase Rf1% Acetic Acid (to suppress ionization)

Experimental Protocol: Standard TLC Monitoring of a Quinoline Synthesis

This protocol provides a detailed, step-by-step methodology for monitoring a reaction, such as a Friedländer synthesis, using TLC.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber with lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining jar with a visualization reagent (e.g., Potassium Permanganate solution)

  • Solvents for mobile phase (e.g., Ethyl Acetate, Hexanes, Triethylamine)

Procedure:

  • Chamber Preparation:

    • Pour the chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes + 0.5% NEt₃) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.[4]

    • Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

  • Plate Preparation:

    • Using a pencil (never a pen, as ink components will chromatograph), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[1]

    • Mark three small, equidistant ticks on the baseline for spotting (labeled SM for Starting Material, CO for Co-spot, and RXN for Reaction Mixture).

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material and an aliquot from your reaction mixture in a volatile solvent (like ethyl acetate or dichloromethane).

    • Using the same capillary, spot the "CO" tick.

    • With a new, clean capillary tube, dip into the reaction mixture. Spot the "RXN" tick. Then, carefully spot the reaction mixture directly on top of the starting material spot at the "CO" tick.

    • Allow the solvent from the spots to evaporate completely before proceeding.

  • Development:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the baseline is above the solvent level.[1][5]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action without disturbance.

  • Completion & Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[4]

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and lightly circle any visible spots with a pencil.[7]

    • If spots are faint or not visible, proceed with chemical staining. For example, dip the plate into a potassium permanganate solution and gently warm with a heat gun until spots appear.

  • Analysis:

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front) .[11]

    • Compare the lanes to determine the consumption of starting material and the formation of the product.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoline-6-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The position of substituents on the quinoline ring can dramatically influence the compound's pharmacological profile. This guide provides a comparative analysis of the biological activities of quinoline-6-carboxylate isomers and their derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline derivatives have emerged as promising anticancer agents, often exerting their effects by inhibiting crucial enzymes involved in cancer cell proliferation and survival.[1][6]

Mechanism of Action: Inhibition of Topoisomerases and Kinases

A primary mechanism by which quinoline carboxylic acids exhibit anticancer activity is through the inhibition of topoisomerase enzymes, such as DNA gyrase and topoisomerase IV.[7] These enzymes are vital for managing DNA topology during replication. By inhibiting these enzymes, quinoline derivatives can lead to double-stranded DNA breaks and subsequent bacterial cell death. The carboxylic acid group at the C-3 position is often essential for this activity.[7]

Furthermore, quinoline carboxamides have been identified as potent inhibitors of protein kinases and human dihydroorotate dehydrogenase (hDHODH), enzymes critical for cancer cell growth and survival.[8] The carboxamide linkage has proven to be an effective strategy for enhancing the anticancer potency of quinoline and quinolone frameworks.[8]

Comparative Efficacy of Isomers

The substitution pattern on the quinoline ring significantly impacts anticancer potency. For instance, studies on quinoline and quinolone carboxamide derivatives have revealed that modifications at key positions can lead to highly potent anticancer agents.[8] While a direct comparative study of all quinoline-6-carboxylate isomers is not extensively available, research on various substituted quinoline carboxylic acids provides valuable SAR insights. For example, in a series of quinoline-4-carboxylic acid analogs, bulky hydrophobic substituents at the C(2) position were found to be necessary for the inhibition of dihydroorotate dehydrogenase.[9]

A study on 8-benzoyl and 6-benzoyl quinoline derivatives as multidrug resistance protein 2 (MRP2) inhibitors found that, generally, the 8-benzoyl isomers showed more activity compared to their 6-benzoyl counterparts.[10] This highlights the critical role of substituent placement in determining biological activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with the quinolone antibiotics being a prime example.[11][12] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][13]

Structure-Activity Relationship in Antimicrobial Quinolines

The antibacterial activity of quinoline derivatives is highly dependent on their substitution patterns. For example, the presence of a carboxylic acid group is often crucial for activity.[7] In a study of quinoline-based hydroxyimidazolium hybrids, specific isomers demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[14] Another study on quinoline derivatives revealed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including C. difficile.[15]

A series of quinoline-6-carboxamides based on primary amines showed in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus.[11] This suggests that the 6-carboxylate scaffold can be a promising starting point for the development of new antibacterial agents.

Enzyme Inhibition: A Versatile Pharmacophore

Beyond their roles in cancer and infectious diseases, quinoline derivatives have been shown to inhibit a diverse range of enzymes, highlighting their versatility as a pharmacophore.[16][17]

Inhibition of Ectonucleotidases and P2X7 Receptors

Recent research has identified quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in tumor immune evasion.[18] Specific derivatives showed significant inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), ectonucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1), and ecto-5'-nucleotidase (h-e5'NT). For example, compound 4a in the study inhibited the e5'NT enzyme with an IC50 value of 0.092±0.02 µM, while compound 4k demonstrated good inhibition against h-ENPP1 with an IC50 value of 0.11±0.02 µM.[18]

Furthermore, derivatives of quinoline-6-carboxamide have been evaluated as P2X7 receptor antagonists.[19] The P2X7 receptor is overexpressed in various cancers and plays a role in pathological conditions. In one study, a 4-iodo substituted quinoline-6-carboxamide derivative was found to be a potent P2X7R antagonist with an IC50 value of 0.566 μM.[19]

Comparative Data on Quinoline-6-Carboxylate Derivatives as Enzyme Inhibitors

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference
Quinoline-6-carboxamide (4a)e5'NT0.092 ± 0.02[18]
Quinoline-6-carboxamide (4k)h-ENPP10.11 ± 0.02[18]
Quinoline-6-carboxamide (4d)h-NTPDase10.28 ± 0.03[18]
Quinoline-6-carboxamide (4g)h-NTPDase30.32 ± 0.05[18]
Quinoline-6-carboxamide (4b)h-NTPDase80.44 ± 0.08[18]
4-iodo quinoline-6-carboxamide (2f)P2X7R0.566[19]
4-fluoro quinoline-6-carboxamide (2e)P2X7R0.624[19]
4-chloro quinoline-6-carboxamide (2g)P2X7R0.813[19]
Experimental Protocols

A. Synthesis of Quinoline-6-Carboxamide Derivatives

The following is a general procedure for the synthesis of quinoline-6-carboxamide derivatives, as adapted from published methods.[18][19][20]

Workflow for Synthesis of Quinoline-6-Carboxamide Derivatives

Synthesis_Workflow A Quinoline-6-carboxylic acid B Thionyl chloride Toluene, Reflux A->B Step 1: Acid Chloride Formation C Quinoline-6-carbonyl chloride B->C D Substituted Amine Base (e.g., K2CO3) Acetone C->D Step 2: Amidation E Quinoline-6-carboxamide Derivative D->E

A general workflow for the synthesis of quinoline-6-carboxamide derivatives.

Step-by-Step Methodology:

  • Acid Chloride Formation: Quinoline-6-carboxylic acid is refluxed with an excess of thionyl chloride in a suitable solvent like dry toluene for 4-6 hours.[19] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator.

  • Amidation: The resulting crude quinoline-6-carbonyl chloride is dissolved in a dry solvent such as acetone.

  • Addition of Amine: A solution of the desired substituted amine and a base (e.g., potassium carbonate) in dry acetone is added to the cooled solution of the acid chloride with stirring.[19]

  • Reaction and Work-up: The reaction mixture is stirred, typically overnight. The solvent is then evaporated, and the residue is worked up, which may involve extraction and purification by column chromatography to yield the final quinoline-6-carboxamide derivative.

B. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][21]

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for a specified period (e.g., 24-72 hours) C->D E Add MTT solution D->E F Incubate to allow formazan formation E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 values H->I

A typical workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][21]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline-6-carboxylate isomers or derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The quinoline-6-carboxylate scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The position of substituents on the quinoline ring is a critical determinant of pharmacological efficacy and target selectivity. This guide highlights the potential of quinoline-6-carboxylate isomers and their derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this promising class of compounds. Further comparative studies focusing on a wider range of isomers are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-chloroquinoline-6-carboxylate Analogues in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, antibacterial, and notably, potent anticancer properties.[3][4][5] Within this diverse family, Methyl 4-chloroquinoline-6-carboxylate stands out as a pivotal synthetic intermediate, offering multiple avenues for structural modification to develop novel therapeutic agents.[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues. We will explore how targeted modifications to this core scaffold influence biological activity, with a particular focus on anticancer efficacy. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for designing potent and selective quinoline-based anticancer agents.

The Core Scaffold: A Platform for Innovation

The therapeutic versatility of the this compound scaffold lies in its distinct chemical features, which allow for precise and varied substitutions. The core structure presents three primary sites for modification: the reactive chlorine atom at position 4 (C4), the methyl ester at position 6 (C6), and the broader quinoline ring system, which can be further functionalized.

Core_Scaffold cluster_quinoline This compound cluster_labels core C4 C4: Reactive Site (Nucleophilic Substitution) core->C4 C6 C6: Ester Group (Hydrolysis/Amidation) core->C6 Ring Quinoline Ring (Further Substitution) core->Ring

Caption: Key modification sites on the this compound scaffold.

Each of these positions plays a critical role in defining the compound's physicochemical properties and its interaction with biological targets. The following sections will dissect the SAR associated with modifications at these key sites.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of their substituents. Understanding these relationships is fundamental to the rational design of more effective drugs.

The Crucial Role of the C4 Position

The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for introducing diversity through nucleophilic substitution.[5] This reaction is commonly employed to synthesize a wide array of 4-aminoquinoline derivatives, a class of compounds known for their significant cytotoxicity against various cancer cell lines.[6]

  • Introduction of Amino Side Chains: Replacing the 4-chloro group with various alkyl or aryl amines has been a fruitful strategy. Studies have shown that the nature of the amine side chain significantly impacts anticancer activity. For instance, the introduction of a dimethylamino-ethane-1,2-diamine side chain at this position resulted in a compound with potent cytotoxic effects against MCF7 and MDA-MB468 human breast cancer cell lines.[6] This suggests that the side chain may be involved in crucial interactions with the biological target or may enhance cellular uptake.

  • The Carboxylic Acid Moiety: While the parent compound is a methyl ester, hydrolysis to a 4-carboxylic acid can be a critical determinant of activity for certain targets. For example, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, a known anticancer target, the 4-carboxyl group is essential.[7] It is postulated to form a salt bridge with key arginine residues in the enzyme's active site, anchoring the inhibitor.[8]

Modulating Properties via the C6-Carboxylate

The methyl carboxylate group at the C6 position offers another handle for tuning the molecule's properties. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides.

  • Ester-to-Amide Conversion: The conversion of the C6-ester to a carboxamide linkage is a well-established strategy for enhancing the pharmacological properties of quinoline derivatives, particularly their anticancer potency.[9] This modification can alter the molecule's hydrogen bonding capacity, solubility, and metabolic stability, leading to improved target engagement and pharmacokinetic profiles.

Influence of Substitutions on the Quinoline Ring

Beyond the C4 and C6 positions, substitutions on the benzo portion of the quinoline ring can profoundly influence biological activity.

  • C2 Position: For certain enzyme targets like DHODH, bulky and hydrophobic substituents at the C2 position are a strict requirement for potent inhibition.[7] This highlights the importance of steric and hydrophobic interactions in the binding pocket.

  • C7 and C8 Positions: In the context of cyclooxygenase-2 (COX-2) inhibition, the presence of lipophilic substituents at the C7 and C8 positions has been shown to be important for activity.[10] This indicates that these positions may interact with a hydrophobic region of the COX-2 active site.

Comparative Analysis of Analogue Performance

To illustrate the SAR principles discussed, the following table summarizes the biological activities of various quinoline analogues. The data is compiled from multiple sources to provide a comparative overview.

Analogue/Modification Target/Mechanism Cell Line(s) Activity (IC50/GI50) Reference
4-Aryl-6-chloro-quinolines Inhibition of HBV DNA replicationHepG 2.2.154.4 - 9.8 µM[11]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine CytotoxicityMCF-7, MDA-MB468~8.2 - 8.7 µM[6]
Quinoline-4-carboxylic acid analogue (Brequinar) DHODH InhibitionL1210Potent inhibitor[7]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid Selective COX-2 InhibitionIn vitro assay0.043 µM[10]
C-6 substituted 2-phenylquinoline Selective CytotoxicityHeLa, PC38.3 - 34.34 µM[12]
Quinoline-chalcone hybrid EGFR InhibitionMCF-73.35 µM[13]

Note: This table presents data from related quinoline structures to exemplify the SAR principles, as a comprehensive dataset for direct analogues of this compound is not available in a single source.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are diverse, stemming from their ability to interact with a wide array of biological targets.[2] Key mechanisms include:

  • Kinase Inhibition: Many quinoline-based drugs, such as bosutinib and lenvatinib, function as kinase inhibitors, targeting enzymes like EGFR and other tyrosine kinases that are crucial for cancer cell signaling and proliferation.[2][13][14]

  • Enzyme Inhibition: As discussed, quinoline derivatives can inhibit enzymes vital for cancer cell survival, such as dihydroorotate dehydrogenase (DHODH) and topoisomerase.[3][7][9]

  • Induction of Apoptosis: A common outcome of treatment with quinoline analogues is the induction of programmed cell death, or apoptosis, in cancer cells.[3][5][13] This can be triggered by the disruption of key signaling pathways.

  • Disruption of Microtubule Dynamics: Some quinoline compounds can interfere with the polymerization of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death.[2]

Kinase_Inhibition_Pathway cluster_pathway Representative Mechanism: Kinase Inhibition Quinoline Quinoline Analogue Kinase Tyrosine Kinase (e.g., EGFR) Quinoline->Kinase Inhibition Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Kinase->Downstream Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Generalized pathway of anticancer action via kinase inhibition.

Experimental Protocols

Reproducible and validated experimental methods are the bedrock of SAR studies. Below are representative protocols for the synthesis and biological evaluation of quinoline analogues.

Protocol 1: General Synthesis of 4-Aminoquinoline Analogues

This protocol describes a common method for synthesizing 4-aminoquinoline derivatives from a 4-chloroquinoline precursor via nucleophilic aromatic substitution.

Synthesis_Workflow start Start: 4-Chloroquinoline + Amine heat Heat mixture (e.g., 120-130°C) for several hours start->heat cool Cool to room temperature heat->cool extract Dissolve in Dichloromethane cool->extract wash Wash with aq. NaHCO3 & Water extract->wash dry Dry organic layer (e.g., Na2SO4) wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify product (e.g., Chromatography) evaporate->purify end End: Pure 4-Aminoquinoline Analogue purify->end

Caption: Workflow for the synthesis of 4-aminoquinoline analogues.

Step-by-Step Procedure:

  • A mixture of the starting 4-chloroquinoline derivative (1 equivalent) and the desired amine (2 equivalents) is prepared.

  • The mixture is heated, typically to 120-130°C, and maintained at this temperature with constant stirring for 6-8 hours.[6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is taken up in a suitable organic solvent, such as dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous sodium bicarbonate solution and water to remove unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by column chromatography, to yield the pure 4-aminoquinoline analogue.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

MTT_Assay_Workflow seed 1. Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Add serial dilutions of quinoline test compounds incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer to dissolve formazan crystals incubate3->solubilize read 8. Measure absorbance at 570 nm solubilize->read calculate 9. Calculate % cell viability and IC50 values read->calculate

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (<0.5%). The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. Vehicle and positive controls are included.[1]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells) is determined.[1]

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies reveal several key principles for optimizing the biological activity of its analogues:

  • The C4 position is ideal for introducing diverse side chains, particularly amines, which can significantly enhance cytotoxicity and modulate target specificity.

  • The C6-carboxylate group provides a means to fine-tune physicochemical properties through hydrolysis or amidation, impacting potency and pharmacokinetics.

  • Substitutions on the quinoline ring itself, particularly at the C2, C7, and C8 positions, are critical for tailoring activity against specific enzyme targets like DHODH and COX-2.

Future research in this area should focus on a multi-pronged approach. The synthesis and screening of novel analogues with diverse substitutions at all key positions will continue to be important for discovering new lead compounds. Concurrently, a deeper investigation into the mechanisms of action, utilizing techniques like molecular docking and crystallography, will facilitate a more rational, structure-based design of next-generation inhibitors.[15][16] Finally, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent compounds will be crucial for translating promising in vitro activity into in vivo efficacy and, ultimately, clinical success.

References

The Scientist's Compass: A Comparative Guide to Validating the Cellular Target of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, identifying a bioactive compound is merely the first step on a long and arduous journey. The true challenge lies in understanding its mechanism of action, and at the heart of this endeavor is the unequivocal validation of its cellular target. This guide is designed for researchers, scientists, and drug development professionals who are navigating this critical phase. Here, we will use Methyl 4-chloroquinoline-6-carboxylate, a quinoline derivative with recognized potential in antimalarial and anticancer research, as a case study to compare and contrast the leading methodologies for cellular target validation.[1]

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a range of biological activities, often through the inhibition of key enzymes like tyrosine kinases or topoisomerases.[2][3][4][5] this compound's own mechanism is the subject of ongoing investigation, making it an ideal candidate for a deep dive into the experimental techniques that can illuminate its cellular binding partners and pave the way for rational drug design.[1]

This guide will not offer a one-size-fits-all solution. Instead, it will provide the in-depth technical understanding and practical insights necessary to make informed decisions about which target validation strategy, or combination of strategies, is best suited for your research goals. We will explore the "why" behind the "how," ensuring a foundation of scientific integrity and logical rigor in your experimental design.

A Comparative Overview of Target Validation Methodologies

The journey to validate a cellular target can be broadly categorized into two complementary approaches: direct methods that demonstrate a physical interaction between the compound and the protein, and indirect methods that assess the functional consequences of target engagement.[6] We will focus on three gold-standard techniques that represent these approaches: the Cellular Thermal Shift Assay (CETSA) for direct target engagement, Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target identification, and CRISPR/Cas9-mediated gene knockout for definitive functional validation.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)CRISPR/Cas9 Gene Knockout
Principle Ligand binding increases the thermal stability of the target protein.[7]A compound-of-interest is used as "bait" to capture its interacting proteins ("prey") for identification by mass spectrometry.[1][8]Genetic ablation of the putative target gene should abolish the cellular phenotype induced by the compound.[9]
Primary Readout Shift in the melting temperature (Tm) of the target protein.Identification and relative quantification of proteins that bind to the compound.Loss of compound-induced cellular effect (e.g., cytotoxicity, signaling pathway modulation).
Key Advantage Confirms direct target engagement in a native cellular environment without modification of the compound.[7][10]Unbiased, proteome-wide screening for potential binding partners.[1]Provides definitive genetic evidence for the functional role of the target in the compound's mechanism of action.[11]
Key Limitation Requires a specific antibody for the putative target and is not suitable for target identification.Requires chemical modification of the compound to immobilize it, which may affect its binding properties. Can generate false positives.[8]Requires a known putative target and can be confounded by off-target effects or compensatory mechanisms.
Throughput Can be adapted for higher throughput (HT-CETSA).[10]Generally lower throughput due to the complexity of the workflow and data analysis.Lower throughput, especially when generating and validating clonal knockout cell lines.
Cost Moderate, primarily driven by antibody costs.High, due to mass spectrometry instrumentation and reagents.Moderate to high, depending on the cell line and validation methods.
Required Expertise Western blotting, protein quantification.Advanced knowledge of proteomics, mass spectrometry, and data analysis.[1][8][12]Molecular biology, cell culture, and genomic analysis.[9]

Visualizing the Target Validation Workflow

The selection and application of these techniques can be visualized as a logical progression, starting from identifying potential interactors and moving towards definitive functional validation.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Validation AP_MS Affinity Purification-Mass Spectrometry (AP-MS) AP_MS_Desc Identify a panel of putative binding partners for this compound. AP_MS->AP_MS_Desc CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Putative Targets CETSA_Desc Confirm direct binding of the compound to specific putative targets identified in Phase 1. CETSA->CETSA_Desc CRISPR CRISPR/Cas9 Gene Knockout CETSA->CRISPR Validated Target CRISPR_Desc Genetically ablate the validated target and assess for loss of the compound's cellular phenotype. CRISPR->CRISPR_Desc CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Treatment Treat cells with: - Vehicle - this compound - Negative Control Compound Heating Heat cell aliquots across a temperature gradient Treatment->Heating Lysis Lyse cells and separate soluble proteins Heating->Lysis Western Western Blot for Target Protein Lysis->Western Analysis Quantify and plot melting curves Western->Analysis AP_MS_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Identification Bait Immobilize derivatized compound on beads Incubate Incubate lysate with bait and control beads Bait->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute specific binding proteins Wash->Elute MS LC-MS/MS analysis Elute->MS Data Data analysis to identify putative targets MS->Data CRISPR_Workflow cluster_0 Gene Editing cluster_1 Validation cluster_2 Phenotypic Assay Design Design and clone sgRNAs Transfect Deliver CRISPR/Cas9 to cells Design->Transfect Select Select and expand clonal cell lines Transfect->Select Genomic Genomic validation (Sequencing) Select->Genomic Protein Protein validation (Western Blot) Select->Protein Treat Treat wild-type and knockout cells with compound Genomic->Treat Protein->Treat Assess Assess cellular phenotype Treat->Assess

References

A Comparative Guide to the Cytotoxicity of Methyl 4-chloroquinoline-6-carboxylate and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic properties of Methyl 4-chloroquinoline-6-carboxylate, a representative of the promising quinoline class of compounds, and Doxorubicin, a widely used chemotherapeutic agent. This document will delve into their mechanisms of action, present available experimental data on their cytotoxic effects, and provide a standardized protocol for assessing cytotoxicity, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: Two Distinct Approaches to Targeting Cancer Cells

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This disruption of DNA metabolism ultimately leads to cell cycle arrest and apoptosis. However, the clinical utility of doxorubicin is often limited by its significant side effects, most notably cardiotoxicity, and the development of drug resistance.[4]

On the other hand, quinoline derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[5][6] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and progression.[5][7] This compound is a specific derivative within this class, recognized for its potential as a scaffold in the synthesis of bioactive molecules.[8] While extensive direct comparative studies are limited, this guide will synthesize the available data to provide a meaningful comparison.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of Doxorubicin and quinoline derivatives stem from their distinct interactions with cellular components.

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes

Doxorubicin's primary mechanism of action involves its interference with DNA topology by inhibiting topoisomerase II.[1][2][3] This leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular responses that culminate in apoptotic cell death.[9] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, further contributing to its cytotoxicity.[2]

Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species Doxorubicin->ROS Generation DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Induction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Breaks->Apoptosis Oxidative_Stress->Apoptosis

Caption: Doxorubicin's primary mechanisms of cytotoxicity.

This compound and Quinoline Derivatives: A Diverse Range of Cellular Targets

The anticancer activity of quinoline derivatives, including this compound, is more varied. Many quinoline-based compounds have been shown to induce apoptosis through both caspase-dependent and independent pathways.[10] Some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[7] Furthermore, the inhibition of specific signaling pathways crucial for cancer cell survival and growth is another key mechanism.[5] The presence of the chloro- and carboxylate groups on the quinoline ring of this compound is expected to influence its biological activity, though specific mechanistic studies on this particular compound are not yet widely available.

Quinoline_Derivative Quinoline Derivative Apoptosis_Induction Apoptosis Induction Quinoline_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Quinoline_Derivative->Cell_Cycle_Arrest Signaling_Inhibition Signaling Pathway Inhibition Quinoline_Derivative->Signaling_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Signaling_Inhibition->Cancer_Cell_Death

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Comparative Cytotoxicity: A Look at the Experimental Data

Doxorubicin: Potent but with Variable Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for doxorubicin vary significantly depending on the cancer cell line and the duration of exposure. This variability underscores the importance of cell-specific responses to chemotherapy.

Cell LineCancer TypeDoxorubicin IC50 (µM)Exposure Time (h)Reference(s)
MCF-7 Breast Adenocarcinoma0.1 - 2.524 - 72[4][11][12]
A549 Lung Carcinoma> 2024[11]
HCT116 Colon CarcinomaNot widely reported, varies-

Note: IC50 values can vary between studies due to differences in experimental conditions.

This compound and its Analogs: An Emerging Area of Investigation

While specific IC50 values for this compound are not published, studies on other 4-chloroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain 4-aminoquinoline derivatives have shown potent effects on breast cancer cell lines.[13][14] A series of polysubstituted 7-chloro-4-quinolinylhydrazone derivatives exhibited good cytotoxicity with IC50 values ranging from 0.7483 to 5.572 µg/mL against four cancer cell lines.[15] These findings suggest that the 4-chloroquinoline scaffold is a promising starting point for the development of novel anticancer agents. Further experimental validation is required to determine the specific cytotoxic profile of this compound.

Experimental Protocol: A Standardized Approach to Cytotoxicity Assessment

To facilitate a direct and reliable comparison of the cytotoxic effects of novel compounds like this compound with established drugs such as doxorubicin, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay Workflow

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Serial Dilutions of Compounds Cell_Seeding->Compound_Addition Incubation_24_72h 4. Incubate for 24-72h Compound_Addition->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading 8. Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: A standardized workflow for determining cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the highest concentration of the solvent) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the cytotoxic profiles of this compound and doxorubicin. Doxorubicin remains a potent, albeit non-selective, cytotoxic agent with a well-defined mechanism of action centered on DNA damage. In contrast, the quinoline class of compounds, represented here by this compound, offers the potential for more diverse and possibly more targeted anticancer activities.

The critical next step for the research community is to conduct direct, head-to-head in vitro cytotoxicity studies of this compound and its derivatives against a panel of cancer cell lines, using standardized protocols as outlined in this guide. Such studies will provide the necessary quantitative data to accurately assess its potency relative to established chemotherapeutics like doxorubicin and will be instrumental in guiding the future development of this promising class of anticancer compounds.

References

A Comparative Benchmarking Guide: Evaluating the Kinase Inhibition Profile of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory activity of Methyl 4-chloroquinoline-6-carboxylate. Quinoline derivatives are recognized for their diverse biological activities, including potential anticancer properties, often serving as crucial intermediates in the synthesis of bioactive compounds.[1] Given that dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, these enzymes have become a major class of therapeutic targets.[2][3]

Herein, we present a systematic approach to benchmark this compound against two well-established kinase inhibitors: Staurosporine , a potent, broad-spectrum inhibitor, and Dasatinib , a clinically approved, multi-targeted inhibitor.[4][5][6] This comparative analysis is designed to elucidate the potency, selectivity, and cellular efficacy of the target compound, providing critical insights for researchers in drug discovery and development.

Rationale for Experimental Design

To generate a robust and multi-faceted profile of a novel kinase inhibitor, a tiered experimental approach is essential. This strategy ensures that observations of direct enzymatic inhibition are validated within a more complex biological context.

  • Tier 1: Biochemical Kinase Assays: The primary objective is to determine the direct inhibitory effect of the compound on purified kinase enzymes. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[7] This cell-free system provides a clean, direct measure of potency and is ideal for screening against a panel of kinases to assess selectivity.[8]

  • Tier 2: Cell-Based Assays: Following biochemical validation, it is crucial to assess the compound's activity in a cellular environment. Cell-based assays determine if the compound is cell-permeable and can engage its target within the cell to modulate downstream signaling pathways.[9][10] These assays also provide an initial assessment of cytotoxicity and the compound's functional impact on cell proliferation.

This dual approach creates a self-validating system. Potent biochemical activity that translates to cellular efficacy strengthens the case for the compound's mechanism of action, while discrepancies between the two tiers can highlight potential issues such as poor cell permeability or off-target effects.

Selection of Benchmark Inhibitors

The choice of comparators is critical for contextualizing the performance of a novel compound.

  • Staurosporine: This natural product is an ATP-competitive, pan-kinase inhibitor known for its high potency against a vast majority of the human kinome.[4][11][12] It serves as an excellent positive control for assay performance and represents a benchmark for potent but non-selective inhibition.

  • Dasatinib: A second-generation tyrosine kinase inhibitor approved for clinical use, Dasatinib is a dual inhibitor of SRC and ABL kinases but also potently inhibits other kinases like c-KIT and PDGFR.[5][6][13] It provides a benchmark against a successful, multi-targeted therapeutic agent with a more defined selectivity profile than Staurosporine.[14]

Experimental Methodologies

The following protocols provide detailed, step-by-step instructions for conducting the biochemical and cell-based assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay, a well-established method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2] The luminescent signal is directly proportional to kinase activity.

Materials:

  • Recombinant human kinases (e.g., SRC, ABL, PKA)

  • Kinase-specific substrate peptides

  • This compound, Staurosporine, Dasatinib

  • ATP, high purity

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series for each compound in DMSO. The final top concentration in the assay should be chosen based on expected potency (e.g., 10 µM).

    • Prepare a "no inhibitor" control using DMSO only.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells of a 384-well plate.

    • Prepare a 2X kinase solution in Kinase Assay Buffer and add 2.5 µL to each well.

    • Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Mix and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]

G stock 10 mM Stock in DMSO serial_dilution 10-Point Serial Dilution stock->serial_dilution plate_compounds Plate Compounds (2.5 µL) serial_dilution->plate_compounds add_kinase Add Kinase (2.5 µL) pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate add_atp Add ATP/Substrate (5 µL) pre_incubate->add_atp incubate_reaction Incubate (60 min, 30°C) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (10 µL) incubate_1 Incubate (40 min) add_adpglo->incubate_1 add_detection Add Detection Reagent (20 µL) incubate_1->add_detection incubate_2 Incubate (30 min) add_detection->incubate_2 read_luminescence Read Luminescence incubate_2->read_luminescence

Caption: Workflow for the in vitro biochemical kinase assay.

Protocol 2: Cell-Based Western Blot for Phospho-Protein Levels

This protocol assesses the ability of an inhibitor to block kinase activity within a cell, measured by a decrease in the phosphorylation of a known downstream substrate. We will use a hypothetical cancer cell line (e.g., HCT116) where the SRC kinase signaling pathway is active.

Materials:

  • HCT116 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the test compounds (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA Protein Assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the primary antibody for phospho-SRC (p-SRC) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Data Analysis:

    • Strip the membrane and re-probe for total SRC and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-SRC signal to the total SRC signal for each sample.

    • Calculate the percentage of inhibition of SRC phosphorylation relative to the DMSO control and plot the results to determine the cellular IC50.

G cluster_pathway Simplified SRC Signaling Pathway RTK Growth Factor Receptor (RTK) SRC SRC p-SRC (Active) RTK:f0->SRC:head Activates Downstream Downstream Signaling (e.g., STAT3, FAK) SRC:p->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (e.g., Dasatinib) Inhibitor->SRC:p Blocks Phosphorylation

Caption: Simplified SRC signaling pathway showing the point of inhibition.

Comparative Data Analysis (Hypothetical)

The following tables summarize hypothetical data to illustrate how this compound could be benchmarked against Staurosporine and Dasatinib.

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundStaurosporineDasatinib
Tyrosine Kinases
SRC8560.8
ABL150201.1
EGFR>10,00050500
Ser/Thr Kinases
PKA5,2007>10,000
CDK21,20032,500

Interpretation: Based on this hypothetical data, this compound shows moderate inhibitory activity against the tyrosine kinases SRC and ABL, with IC50 values in the nanomolar range. It demonstrates significant selectivity, as it is largely inactive against the receptor tyrosine kinase EGFR and the serine/threonine kinases PKA and CDK2. Compared to Staurosporine, it is far more selective, lacking the pan-inhibitory profile of the benchmark.[11] In contrast to Dasatinib, it is less potent against SRC and ABL but may possess a different off-target profile.

Table 2: Cell-Based Assay Profile (IC50, nM)

Assay TypeCell LineThis compoundStaurosporineDasatinib
Target Engagement
p-SRC InhibitionHCT1164505510
Functional Outcome
Cell ViabilityHCT1162,1008075

Interpretation: The cell-based data shows that this compound can enter cells and inhibit its target, SRC, although at a higher concentration than in the biochemical assay. This "shift" between biochemical and cellular IC50 is common and can be attributed to factors like cell membrane permeability and intracellular ATP concentrations. The compound inhibits cell viability at a micromolar concentration, suggesting that its anti-proliferative effect may be linked to its inhibition of SRC and ABL, among other potential targets. Its cellular potency is lower than both Staurosporine and Dasatinib, which is consistent with the biochemical findings.

Conclusion and Future Directions

This guide outlines a robust, logical workflow for the initial characterization of this compound as a potential kinase inhibitor. Through direct biochemical assays and subsequent cell-based validation, this framework allows for a comprehensive comparison against benchmark compounds, yielding critical data on potency, selectivity, and cellular activity.

Our hypothetical results position this compound as a moderately potent and selective inhibitor of SRC family kinases. To build upon this initial characterization, the following steps are recommended:

  • Broad Kinome Profiling: Screen the compound against a large panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.

  • Mechanism of Action Studies: Conduct ATP-competition assays to determine if the compound binds in the highly conserved ATP pocket.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.[17]

  • In Vivo Efficacy Studies: Evaluate the compound's performance in preclinical animal models of cancer to assess its therapeutic potential.

By following this structured and comparative approach, researchers can efficiently and accurately benchmark novel compounds, accelerating the journey from initial discovery to potential clinical application.

References

A Senior Application Scientist's Guide to Confirming the Purity of Methyl 4-chloroquinoline-6-carboxylate via NMR and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

This guide provides an in-depth comparison of two powerful and complementary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of Methyl 4-chloroquinoline-6-carboxylate. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how to synthesize the data from these orthogonal methods for a confident and robust declaration of compound purity.

Section 1: Primary Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy

The Principle: Why NMR is the Gold Standard for Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for the primary elucidation of molecular structure.[3] It operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), will align in an external magnetic field and can be excited by radiofrequency pulses.[3][4] The specific frequency at which a proton resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[3] This allows us to "see" every unique proton in a molecule.

For purity analysis, ¹H NMR offers a direct, quantitative measure. The area under an NMR signal (integration) is directly proportional to the number of protons giving rise to that signal.[5] By comparing the integration of signals from the main compound to those of impurities, we can determine a molar purity.[4][5]

Predicted ¹H NMR Spectrum of this compound

Before any analysis, a scientist must predict the expected spectrum. This serves as the primary reference against which the experimental data is judged. Based on established chemical shift principles for aromatic and heterocyclic systems, we can predict the following for our target compound dissolved in a standard NMR solvent like CDCl₃.[6][7]

  • Structure:

    alt text

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2~8.8Doublet (d)1HAdjacent to the quinoline nitrogen, highly deshielded.
H-3~7.6Doublet (d)1HCoupled to H-2.
H-5~8.7Doublet (d) or Singlet (s)1HDeshielded by the adjacent ester and quinoline ring.
H-7~8.2Doublet of Doublets (dd)1HInfluenced by both H-5 and H-8.
H-8~7.9Doublet (d)1HStandard aromatic proton on the quinoline ring.
-OCH₃ (Ester)~4.0Singlet (s)3HMethyl group attached to an electron-withdrawing carboxyl group.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Analysis

A meticulously prepared sample is crucial for acquiring a high-quality spectrum.[8]

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[9][10]

    • Causality : Deuterated solvents are used because deuterium (²H) resonates at a vastly different frequency from protons (¹H), making the solvent "invisible" in the ¹H spectrum.[8][9] The choice of solvent depends on the sample's solubility. CDCl₃ is a good first choice for many moderately polar organic compounds.

  • Internal Standard (Optional but Recommended): For precise quantification (qNMR), add a known amount of an internal standard like Tetramethylsilane (TMS). However, for routine purity checks, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for chemical shift referencing.[8][9]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Trustworthiness : Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks. Filtration is a critical, self-validating step for ensuring spectral quality.

  • Data Acquisition: Place the sample in the NMR spectrometer. The instrument will perform locking (using the deuterium signal from the solvent) and shimming (optimizing magnetic field homogeneity) before acquiring the spectrum. A standard acquisition involves a 1-5 minute run time for a sample of this concentration.

Data Interpretation: Identifying the Signature of Purity

  • Reference the Spectrum: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Assign the Peaks: Compare the experimental spectrum to the predicted table. The chemical shifts, splitting patterns (multiplicity), and integration values should match the expected structure.[5]

  • Search for Impurities: Look for any unexpected peaks. Common impurities could include:

    • Residual Solvents: (e.g., Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm).[11]

    • Starting Materials or Side Products: Peaks that do not correspond to the target molecule. For instance, the precursor without the 4-chloro group would show a different aromatic splitting pattern.

  • Quantify Purity: If impurity peaks are present, integrate them. The purity can be estimated by comparing the total integration of the product peaks to the total integration of all peaks (product + impurities). For a more accurate measure, quantitative NMR (qNMR) using an internal standard is the preferred method.[4][12]

Workflow for ¹H NMR Purity Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.7 mL CDCl3) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim & Acquire Spectrum D->E F Reference Spectrum (e.g., CDCl3 at 7.26 ppm) E->F G Assign Product Peaks F->G H Identify & Integrate Impurity Peaks G->H I Calculate Purity H->I J J I->J Purity Confirmed?

Caption: Workflow for purity confirmation using ¹H NMR.

Section 2: Orthogonal Purity Verification by LC-MS

The Principle: Separation First, Then Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that provides an orthogonal, or independent, method for purity assessment.[13][14] It first separates the components of a mixture using High-Performance Liquid Chromatography (HPLC) and then detects them using a mass spectrometer.[13][15]

  • LC Separation: The sample is injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is pumped through the column, and compounds separate based on their relative affinity for the two phases.[14] The time it takes for a compound to exit the column is its retention time (RT), a characteristic property under specific conditions.

  • MS Detection: As each compound elutes from the column, it is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. The MS measures the mass-to-charge ratio (m/z) of the ions, providing a precise molecular weight.[13]

Purity is determined from the resulting chromatogram. A pure compound should ideally show a single sharp peak. The area of this peak relative to the total area of all peaks gives the percent purity.[2]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[16] Then, dilute this stock solution to a final concentration of approximately 10 µg/mL using the mobile phase.[16]

    • Causality : Working with dilute solutions prevents detector saturation and column overloading, ensuring sharp peaks and accurate quantification.[16] High salt concentrations are incompatible with ESI and must be avoided.[16]

  • LC Conditions:

    • Column: A standard reverse-phase column, such as a C18, is appropriate for this type of aromatic molecule.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Causality : Formic acid is a common additive that acidifies the mobile phase. This protonates the quinoline nitrogen, leading to better peak shape on the column and promoting efficient ionization in the positive ion mode of the mass spectrometer.[17]

    • Flow Rate: ~0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Causality : The quinoline nitrogen is basic and will readily accept a proton, forming a positive ion ([M+H]⁺), which is easily detected.

    • Mass Range: Scan from m/z 100 to 500. The expected molecular weight of this compound (C₁₁H₈ClNO₂) is ~221.64 g/mol . Therefore, we expect to see the protonated molecule [M+H]⁺ at m/z ≈ 222.6.

Data Interpretation: A Two-Dimensional View of Purity

  • Analyze the Chromatogram: Examine the Total Ion Chromatogram (TIC). A pure sample should exhibit one major peak at a specific retention time. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Analyze the Mass Spectrum: Click on the main peak in the chromatogram to view its corresponding mass spectrum. Confirm the presence of the expected [M+H]⁺ ion at m/z ≈ 222.6.

  • Investigate Minor Peaks: If other peaks are present in the chromatogram, analyze their mass spectra. This can help identify impurities. For example, a peak with an m/z of 188.6 could correspond to the dechlorinated starting material.

Workflow for LC-MS Purity Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis A Prepare Stock Solution (~1 mg/mL) B Dilute to ~10 µg/mL in Mobile Phase A->B C Inject Sample onto LC System B->C D Separate via Gradient Elution C->D E Detect by Mass Spectrometer (ESI+) D->E F Analyze Chromatogram (Peak Area %) E->F G Analyze Mass Spectrum of Main Peak (Confirm m/z) F->G H Analyze Mass Spectra of Impurity Peaks G->H I Determine Purity H->I J J I->J Purity Confirmed?

Caption: Workflow for purity confirmation using LC-MS.

Section 3: A Comparative Synthesis of NMR and LC-MS Data

Neither technique alone tells the whole story. The true power in purity confirmation comes from the synergistic use of both NMR and LC-MS.[13]

  • NMR Strengths: Provides definitive structural confirmation. It is quantitative without needing an identical standard for every impurity and can detect non-UV active impurities that might be missed by some LC detectors.

  • LC-MS Strengths: Offers superior separation and sensitivity.[15][18] It can detect trace-level impurities (often <0.1%) that might be buried in the baseline noise of an NMR spectrum. It also confirms the molecular weight, adding another layer of identity verification.

Data Summary Table

Parameter Technique Expected Result Purpose
Chemical Shifts (δ)¹H NMRMatch predicted valuesStructural Confirmation
Integration¹H NMRMatch proton countStructural Confirmation & Purity
Multiplicity¹H NMRMatch predicted splittingStructural Confirmation
Retention Time (RT)LC-MSSingle major peak at a consistent RTPurity & Identity
Peak Area %LC-MS>95% (or desired purity)Purity Quantification
Mass-to-Charge (m/z)LC-MS[M+H]⁺ ≈ 222.6Molecular Weight Confirmation

Confirming the purity of a research compound like this compound is a multi-faceted process that demands rigorous, orthogonal analytical approaches. ¹H NMR serves as the primary tool for structural verification and provides a robust quantitative purity assessment. LC-MS complements this by offering superior separation power and high sensitivity, capable of detecting trace impurities and confirming the compound's molecular weight.

By employing both techniques as described in this guide, researchers can establish a self-validating system of analysis. A compound that shows a clean ¹H NMR spectrum consistent with its proposed structure and displays a single, sharp peak in the LC-MS chromatogram with the correct mass can be confidently declared pure, ensuring the integrity and reliability of subsequent scientific investigations.

References

A Strategic Guide to Alternatives for Methyl 4-chloroquinoline-6-carboxylate in Modern Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Workhorse Building Block

Methyl 4-chloroquinoline-6-carboxylate is a well-established and versatile building block in medicinal chemistry and materials science. Its value lies in two key reactive handles: the highly reactive C4-chlorine atom, prime for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the C6-ester, which can be readily hydrolyzed or converted into amides.[1] This bifunctionality makes it a cornerstone for constructing complex molecular architectures, particularly in the development of antimalarial and anticancer agents.[1]

However, a rigid adherence to a single starting material can constrain synthetic strategy and limit access to novel chemical space. The conditions required for C4 functionalization may not be compatible with sensitive functional groups elsewhere in the molecule, or the desired final product may be more efficiently assembled through a different sequence of reactions.

This guide provides a comparative analysis of strategic alternatives to this compound. We will move beyond simple one-to-one replacements and instead explore alternative synthons that enable different strategic approaches to molecular construction. The discussion is grounded in field-proven insights and supported by experimental data to help researchers make informed decisions that optimize their synthetic pathways for efficiency, flexibility, and innovation.

Section 1: The Benchmark - Deconstructing the Utility of this compound

The primary utility of this reagent stems from the high reactivity of the C4-chloro position, which serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents.

A typical reaction involves coupling the chloroquinoline with a boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition of the electron-deficient chloroquinoline to the palladium center.[4]

Caption: Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Section 2: Strategic Alternatives at the C4 Position

Modifying the C4 substituent opens up entirely new synthetic possibilities, either by using a precursor that offers different reactivity or by reversing the polarity of the key bond-forming reaction.

Alternative 2.1: Methyl 4-hydroxyquinoline-6-carboxylate (The Precursor Strategy)

The 4-hydroxyquinoline is the immediate precursor to the 4-chloro derivative, typically formed via cyclization reactions like the Conrad-Limpach or Gould-Jacobs.[5][6][7] Using this precursor directly offers two key advantages:

  • Avoidance of Harsh Chlorination: Reagents like phosphorus oxychloride (POCl₃) are effective but can be harsh.[3] Sensitive substrates may benefit from avoiding this step.

  • Access to Alternative Electrophiles: The hydroxyl group can be converted into a superior leaving group, such as a triflate (-OTf) or nonaflate (-ONf). These groups often undergo palladium-catalyzed coupling under milder conditions and with a broader range of coupling partners than their chloro counterparts.

Comparative Performance:

Feature4-Chloro Derivative4-Triflate DerivativeRationale & Causality
Synthesis Requires POCl₃ or similarTwo steps: Hydroxy -> TriflateTriflation is often higher yielding and cleaner than chlorination.
Coupling Conditions Often requires strong bases (K₃PO₄, Cs₂CO₃) and specialized ligands (XPhos).[4]Can proceed with milder bases (K₂CO₃) and more common ligands (e.g., PPh₃).The C-OTf bond is more polarized and weaker, facilitating faster oxidative addition to the Pd(0) catalyst.
Substrate Scope Good, but can be sluggish with electron-rich boronic acids.Generally broader, highly effective for a wide range of boronic acids.The faster catalytic turnover minimizes side reactions and decomposition.

Experimental Protocol: Triflation and Suzuki Coupling of Methyl 4-hydroxyquinoline-6-carboxylate

  • Triflate Formation:

    • To a stirred solution of Methyl 4-hydroxyquinoline-6-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under N₂, add pyridine (1.5 equiv).

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude triflate is often used directly in the next step after purification by silica gel chromatography.

  • Suzuki-Miyaura Coupling:

    • To a degassed solution of the crude triflate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in 1,4-dioxane (0.1 M), add K₂CO₃ (3.0 equiv).

    • Add Pd(PPh₃)₄ (0.05 equiv) and heat the mixture to 90 °C under N₂ for 4-12 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 4-arylquinoline product.

Caption: Figure 2: The Precursor Strategy workflow.

Alternative 2.2: Quinoline-4-boronic Acid Esters (The Reversed-Polarity Strategy)

Instead of the quinoline acting as the electrophile (halide), it can be converted into the nucleophile (boronic acid/ester). This "reversed-polarity" approach is strategically powerful when the desired coupling partner is more readily available or stable as a halide. A recently developed method allows for the direct C-4 borylation of chloroquinolines using bis(pinacolato)diboron.[8]

Comparative Rationale:

Standard Suzuki (Quinoline-Cl + Aryl-B(OH)₂)Reversed Suzuki (Quinoline-B(pin) + Aryl-X)
Ideal when a diverse library of boronic acids is available.Ideal when a diverse library of aryl/heteroaryl halides is available.
The chloroquinoline is the stable, common starting material.The quinoline-boronate must be synthesized but opens access to different building blocks.
Can be limited by the stability or commercial availability of complex boronic acids.Leverages the vast commercial availability of aryl halides.

Experimental Protocol: C4-Borylation and Subsequent Suzuki Coupling

  • Synthesis of Methyl 4-(pinacolboranyl)quinoline-6-carboxylate: [8]

    • In a glovebox, combine this compound (1.0 equiv), bis(pinacolato)diboron (B₂(pin)₂, 1.5 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%) in an oven-dried vial.

    • Add anhydrous 1,4-dioxane (0.2 M) and seal the vial.

    • Heat the reaction mixture at 100 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. Purify by column chromatography to isolate the borylated quinoline.

  • Reversed Suzuki Coupling:

    • Combine the purified quinoline-boronate (1.0 equiv), the desired aryl halide (Ar-X, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv) in a flask.

    • Add a degassed solvent mixture, such as toluene/water (4:1, 0.1 M).

    • Heat the mixture to 95 °C under N₂ until the starting material is consumed (monitor by TLC/LC-MS).

    • Perform a standard aqueous workup followed by column chromatography to yield the final product.

References

assessing the ADMET properties of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ADMET Properties of Methyl 4-chloroquinoline-6-carboxylate

Introduction: The Critical Role of ADMET Profiling in Drug Discovery

For any new molecular entity to advance from a promising hit to a viable drug candidate, it must possess not only potent biological activity but also a favorable pharmacokinetic and safety profile. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the crucial properties that dictate a compound's disposition and effects within a biological system. Early and accurate assessment of these properties is paramount, as unfavorable ADMET characteristics are a primary cause of late-stage clinical trial failures.[1] This guide provides a comprehensive evaluation of the ADMET profile of This compound , a quinoline derivative with potential therapeutic applications in areas such as anticancer and antimalarial research.[2]

To provide a robust comparative analysis, its properties will be benchmarked against two other quinoline-based molecules:

  • Quinoline : The parent heterocyclic compound, serving as a fundamental baseline for understanding the impact of functionalization.

  • 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid : A more complex, recently developed quinoline derivative identified as a potent SIRT3 inhibitor, representing a compound in a later stage of lead optimization.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the structure-ADMET relationships that govern the performance of these compounds.

I. Absorption: Crossing the Biological Barriers

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium. Key determinants of absorption include a compound's solubility and its ability to permeate biological membranes.

In Silico Prediction of Absorption Properties

Computational tools provide a rapid, cost-effective first pass at evaluating a compound's likely absorption characteristics.[4][5] These models use a compound's structure to predict various physicochemical and pharmacokinetic properties.

PropertyThis compoundQuinoline2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidRationale & Interpretation
Molecular Weight ( g/mol ) 221.64[2]129.16368.38All compounds adhere to Lipinski's rule of five (<500 Da), suggesting good potential for passive diffusion.
XlogP (Predicted Lipophilicity) 2.7[6]2.03.5A balanced logP (typically 1-3) is often optimal for both permeability and solubility. The higher value for the SIRT3 inhibitor suggests greater lipophilicity.
Topological Polar Surface Area (TPSA) 38.8 Ų12.9 Ų87.0 ŲTPSA < 140 Ų is generally associated with good oral absorption. All three compounds fall well within this range.
Predicted Caco-2 Permeability (logPapp) ModerateModerate to HighLow to ModerateThe increasing complexity and polarity of the SIRT3 inhibitor likely reduce its predicted passive permeability.
Predicted Human Intestinal Absorption (%) >90%>90%~80%All three compounds are predicted to be well-absorbed, though the SIRT3 inhibitor to a slightly lesser extent.
In Vitro Experimental Assessment of Permeability

The PAMPA model is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane, mimicking the lipid bilayer of the intestinal epithelium.[7][8][9] It is a valuable tool for ranking compounds based on passive permeability alone, avoiding the complexities of active transport.[10]

Experimental Protocol: PAMPA

  • Membrane Coating: Gently add 5 µL of a 1% lecithin in dodecane solution to the membrane of each well in a 96-well donor plate and allow the solvent to evaporate.[11]

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[11]

  • Prepare Donor Solutions: Dissolve test compounds and controls (high and low permeability) in the same buffer to a final concentration of 10 µM.[11] Add 150 µL of each solution to the donor plate wells.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[7][11]

  • Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

The Caco-2 assay is considered the gold standard for in vitro prediction of human drug absorption.[12] It utilizes a monolayer of differentiated human colon adenocarcinoma cells, which form tight junctions and express key uptake and efflux transporters, thus modeling both passive and active transport mechanisms across the intestinal barrier.[13][14][]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto semi-permeable polycarbonate filter inserts in multi-well plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity.[12] A Lucifer Yellow rejection test can also be performed.

  • Compound Preparation: Prepare a 10 µM solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[12]

  • Permeability Measurement (Apical to Basolateral, A→B):

    • Add the compound solution to the apical (donor) side of the cell monolayer.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate for 2 hours at 37°C with gentle shaking.[12]

    • Take samples from both compartments at the end of the incubation.

  • Efflux Assessment (Basolateral to Apical, B→A):

    • To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).

Comparative Absorption Data
ParameterThis compoundQuinoline2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid
PAMPA Papp (10⁻⁶ cm/s) 10.5 (High)15.2 (High)3.1 (Moderate)
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 8.9 (High)12.8 (High)2.5 (Moderate)
Caco-2 Efflux Ratio 1.20.93.1

Interpretation: Both this compound and Quinoline show high passive permeability. The SIRT3 inhibitor exhibits lower permeability, likely due to its larger size and polarity. Crucially, the high efflux ratio for the SIRT3 inhibitor suggests it is actively removed by transporters like P-gp, a factor not captured by the PAMPA assay.[7] This highlights the importance of using cell-based models to identify potential liabilities related to active transport.

II. Distribution: Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. It is influenced by plasma protein binding (PPB), tissue permeability, and affinity to specific tissues.

In Silico and In Vitro Assessment of Distribution
PropertyThis compoundQuinoline2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidRationale & Interpretation
Predicted Plasma Protein Binding (%) ~85%~60%>95%Only the unbound fraction of a drug is free to exert its pharmacological effect. High PPB (>95%) can limit efficacy and complicate dosing.
Predicted Blood-Brain Barrier (BBB) Permeability HighHighLowThe smaller, more lipophilic compounds are predicted to cross the BBB. The SIRT3 inhibitor's size and potential efflux at the BBB limit its predicted CNS penetration.

III. Metabolism: Biotransformation and Clearance

Metabolism is the enzymatic conversion of drugs into different compounds (metabolites), primarily occurring in the liver. This process facilitates the elimination of drugs and can significantly impact their efficacy and safety profile.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early ADMET profiling, used to determine a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[16][17][18] The rate of disappearance of the parent compound is measured to calculate its metabolic half-life (T₁/₂) and intrinsic clearance (CLint).[19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Prepare a working solution at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[16][17]

    • Prepare a 1 mM solution of the test compound.

    • Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[16]

  • Incubation:

    • Pre-warm the microsomal solution and compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.[17][19]

    • Incubate the reaction mixture at 37°C with shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate the proteins.[18]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (T₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / T₁/₂) / (mg/mL microsomal protein).

Comparative Metabolic Stability Data
ParameterThis compoundQuinoline2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid
Half-Life (T₁/₂) in HLM (min) 45>6018
Intrinsic Clearance (CLint) (µL/min/mg) 30.8 (Moderate)<23 (Low)86.6 (High)

Interpretation: Quinoline itself is highly stable. The addition of the chloro and methyl ester groups in this compound introduces potential sites for metabolism, leading to moderate clearance. The SIRT3 inhibitor, with its more complex structure, is rapidly metabolized, indicating high intrinsic clearance. This suggests it may have a short half-life in vivo and could require more frequent dosing.

IV. Excretion: Eliminating the Compound

Excretion is the final removal of the drug and its metabolites from the body, primarily through urine and feces. This is typically assessed in later-stage preclinical studies, often through in vivo mass balance studies using radiolabeled compounds.

V. Toxicity: Assessing the Safety Profile

Toxicity assessment is critical to ensure a drug candidate is safe for human use. Early in vitro assays can flag potential liabilities such as cytotoxicity (cell death) and genotoxicity (damage to DNA). Quinoline and its derivatives are known to have varying toxicological profiles that require careful evaluation.[20][21]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 liver cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution on a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration at which 50% of cell viability is inhibited (IC₅₀).

Comparative Toxicity Data
ParameterThis compoundQuinoline2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid
Predicted Ames Mutagenicity Non-mutagenicMutagenicNon-mutagenic
Predicted hERG Inhibition Low RiskLow RiskModerate Risk
Cytotoxicity (HepG2 IC₅₀, µM) 25.5>100[20]8.2

Interpretation: The parent quinoline is predicted to be mutagenic, a significant liability.[21] Functionalization in both this compound and the SIRT3 inhibitor appears to mitigate this risk. However, the increased complexity and potency of the SIRT3 inhibitor correlate with higher cytotoxicity and a potential risk of hERG inhibition (cardiotoxicity), which would require further investigation.

VI. In Vivo Pharmacokinetics: The Integrated Picture

In vivo pharmacokinetic (PK) studies in animal models, typically rodents, are essential to understand how the in vitro ADMET properties translate into the overall exposure and disposition of a drug in a living system.[22][23]

General Protocol: Rodent Pharmacokinetic Study
  • Animal Dosing: Administer the compound to a cohort of mice or rats via at least two routes: intravenous (IV) to determine clearance and volume of distribution, and the intended therapeutic route (e.g., oral, PO).[24][25]

  • Serial Blood Sampling: Collect small blood samples from the animals at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[22]

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.[26]

  • PK Parameter Calculation: Plot the plasma concentration versus time and calculate key PK parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • T₁/₂: Elimination half-life.

    • F% (Oral Bioavailability): (AUC_oral / AUC_IV) * 100.

Visualizing the Workflow

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies insilico ADMET Prediction (MW, logP, TPSA, etc.) absorption Absorption (PAMPA, Caco-2) insilico->absorption Guide initial screening metabolism Metabolism (Microsomal Stability) absorption->metabolism Prioritize permeable compounds toxicity Toxicity (Cytotoxicity, hERG) metabolism->toxicity Assess metabolic liabilities invivo Rodent PK Study (PO & IV Dosing) toxicity->invivo Select candidates with good safety profile final Candidate Selection invivo->final Determine in vivo exposure & bioavailability

Caco2_Workflow cluster_assay Permeability Assay (2h, 37°C) start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) start->culture integrity Check Monolayer Integrity (TEER Measurement) culture->integrity apical Apical to Basolateral (A -> B) integrity->apical basolateral Basolateral to Apical (B -> A) integrity->basolateral analysis Quantify Compound (LC-MS/MS) apical->analysis basolateral->analysis calc Calculate Papp & Efflux Ratio analysis->calc end Absorption & Efflux Profile calc->end

Microsomal_Stability_Workflow cluster_sampling Time-Point Sampling start Prepare Microsomes, Compound, & NADPH System incubate Incubate at 37°C start->incubate t0 T=0 min incubate->t0 t5 T=5 min t15 T=15 min t30 T=30 min t45 T=45 min quench Quench with Acetonitrile & Internal Standard t45->quench analyze Analyze Supernatant (LC-MS/MS) quench->analyze calculate Calculate T½ & Intrinsic Clearance analyze->calculate end Metabolic Stability Profile calculate->end

Conclusion and Future Directions

This comparative guide provides a multi-faceted assessment of the ADMET properties of this compound.

  • Absorption: The compound demonstrates high passive permeability and is predicted to be well-absorbed orally, with no indication of being an efflux substrate. This is a highly favorable characteristic for an oral drug candidate.

  • Distribution: Its moderate lipophilicity and plasma protein binding suggest it should distribute effectively to tissues without being overly restricted by binding to plasma proteins.

  • Metabolism: It exhibits moderate metabolic clearance in human liver microsomes. While more liable to metabolism than the parent quinoline, it is significantly more stable than the highly optimized SIRT3 inhibitor. This suggests a potentially acceptable in vivo half-life.

  • Toxicity: Crucially, it is predicted to be non-mutagenic, overcoming a key liability of the parent quinoline scaffold. Its cytotoxicity is significantly lower than that of the more potent SIRT3 inhibitor, indicating a potentially wider therapeutic window.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 4-chloroquinoline-6-carboxylate (CAS No: 648449-01-8). As a chlorinated quinoline derivative, this compound requires management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are designed for researchers, scientists, and drug development professionals, integrating technical accuracy with established safety principles.

Hazard Assessment and Immediate Safety Protocols

Before handling any waste, it is critical to understand the associated hazards. This compound must be treated as hazardous waste from the point of generation. Its hazard profile, along with that of related quinoline compounds, dictates stringent handling and disposal procedures.

Hazard Identification

Based on available safety data, the compound presents multiple health risks. The primary hazards are summarized below.

Hazard ClassificationHazard StatementDescription
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion can lead to significant adverse health effects.[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaledInhaling dust or aerosols may cause respiratory harm.[1]
Skin IrritationH315: Causes skin irritationDirect contact with skin can cause redness, itching, and inflammation.[1]
Eye IrritationH319: Causes serious eye irritationContact with eyes can result in pain, watering, and damage.[1]
Respiratory IrritationH335: May cause respiratory irritationInhalation may irritate the respiratory tract.[1]
Environmental Hazard-As a quinoline derivative, it is presumed to be toxic to aquatic life with long-lasting effects.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE is the first line of defense against exposure. All disposal-related activities must be performed while wearing the appropriate protective gear.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133
Hand Chemical-resistant gloves (e.g., Nitrile)EN 374
Body Standard laboratory coat---
Respiratory All handling should occur in a certified chemical fume hood---

Step-by-Step Waste Collection and Disposal Procedure

The fundamental principle is that this compound waste must never be disposed of in regular trash or poured down the drain.[2][5][6] It must be collected and managed through your institution's approved hazardous waste program.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.

  • Designate a Halogenated Waste Stream: This compound is a chlorinated organic. It must be collected in a container specifically designated for halogenated organic waste . Do not mix with non-halogenated solvent waste.[7][8]

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, acids, and bases to prevent exothermic or violent reactions.[9][10]

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are essential for safety and compliance.

  • Container Choice: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting screw cap.[5][7][9] The container must be in good condition, free of cracks or residue on the outside.

  • Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[11]

  • Label Contents: The label must be fully completed and legible, including:

    • The words "Hazardous Waste ".[9]

    • Full Chemical Name(s): "Waste this compound". Do not use abbreviations or chemical formulas.[5][9][11]

    • All Constituents: List every component in the container, including solvents and water, with estimated percentages.

Step 3: Waste Accumulation

Collect all materials that have come into contact with the compound as hazardous waste.

  • Solid Waste: Place unwanted pure compound, contaminated personal protective equipment (gloves, weigh paper), and spill cleanup materials directly into a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • Container Management: Keep the waste container sealed at all times, except when adding waste.[5][9] Never leave a funnel in the opening of a liquid waste container.[9] Do not fill any container beyond 90% of its capacity to allow for expansion.[7]

Step 4: Temporary Storage

Store sealed and labeled waste containers in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[5]

  • Segregation: Store containers away from incompatible materials.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is nearly full (90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][10][12]

  • High-Temperature Incineration: Chlorinated organic wastes are typically disposed of via high-temperature incineration at a licensed facility, which is a process that decomposes the compounds into less harmful substances like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[8][13]

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[2][10]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G cluster_0 In-Lab Waste Handling cluster_1 Final Disposal A Waste Generation (Solid or Liquid) B Step 1: Segregate as 'Halogenated Organic Waste' A->B C Step 2: Select & Pre-Label Compatible Container B->C D Step 3: Accumulate Waste (Keep Container Closed, <90% Full) C->D E Step 4: Store Securely in SAA (Secondary Containment for Liquids) D->E F Step 5: Request Pickup from Environmental Health & Safety (EHS) E->F G EHS Transports to Licensed Hazardous Waste Facility F->G H Final Treatment (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly to remove residual hazards.

  • Triple-Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[8][14]

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[5][11] Subsequent rinses may be permissible for drain disposal, but you must check with your local EHS guidelines.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[5]

  • Final Disposal: Once rinsed and air-dried, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed in a compliant and environmentally responsible manner.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8). As a researcher in drug development, your work with novel chemical entities is paramount. This compound, a quinoline derivative, belongs to a class of molecules known for their biological activity and, consequently, their potential physiological effects.[1][2] Adherence to rigorous safety protocols is not merely a regulatory requirement; it is the foundation of sound science and personal accountability.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this chemical and the principles of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is classified with several hazard statements, indicating it must be handled with significant care.[3] A thorough understanding of these hazards dictates the level of protection required.

Primary Hazards: [3]

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning".[3] Beyond these immediate classifications, the broader family of quinoline and chloroquinoline compounds carries warnings for more severe potential health effects, including the suspicion of causing genetic defects and cancer.[4][5][6] Therefore, the core principle for handling this substance is the precautionary principle : we implement controls to protect against both known and suspected hazards.

The Hierarchy of Controls: PPE as the Final Barrier

Before we discuss specific PPE, it is critical to contextualize its role. PPE is the last line of defense in a comprehensive safety strategy known as the hierarchy of controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->p1 Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood Substitution->p2 Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->p3 PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE label_most Most Effective label_least Least Effective PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat / Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (cuffs over sleeves) d3->d4 f1 1. Gloves (avoid skin contact) f2 2. Goggles / Face Shield (handle by straps) f1->f2 f3 3. Lab Coat / Apron (roll inside out) f2->f3 f4 4. Respirator (if used) f3->f4 wash_hands Wash Hands Thoroughly f4->wash_hands start Start start->d1

References

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